Product packaging for JBSNF-000088(Cat. No.:CAS No. 7150-23-4)

JBSNF-000088

Cat. No.: B1672817
CAS No.: 7150-23-4
M. Wt: 152.15 g/mol
InChI Key: KXDSMFBEVSJYRF-UHFFFAOYSA-N
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Description

JBSNF-000088 is an inhibitor of nicotinamide N-methyltransferase (NNMT;  IC50s = 1.8, 2.8, and 5 µM for human, monkey, and mouse NNMT, respectively). It inhibits NNMT and reduces 1-methyl-nicotinamide (MNA) levels in U2OS and 3T3L1 cells (IC50s = 1.6 and 6.3 µM, respectively). This compound (50 mg/kg) reduces visceral white adipose tissue (WAT) MNA levels, body weight, fed blood glucose levels, and plasma and liver triglyceride levels, and improves oral glucose tolerance in a mouse model of diet-induced obesity (DIO). It also improves glucose tolerance, without affecting body weight, in the ob/ob and db/db mouse models of insulin resistance and diabetes, respectively.>This compound is an inhibitor of Nicotinamide N-methyltransferase (NNMT) for the treatment of metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1672817 JBSNF-000088 CAS No. 7150-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDSMFBEVSJYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290730
Record name 6-METHOXYNICOTINAMIDE
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-23-4
Record name 7150-23-4
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Record name 6-METHOXYNICOTINAMIDE
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Record name 6-Methoxynicotinamide
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Foundational & Exploratory

JBSNF-000088: A Deep Dive into its Mechanism of Action as an NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBSNF-000088 is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] As a nicotinamide (NA) analog, it serves as a slow-turnover substrate, effectively competing with the endogenous substrate to modulate critical metabolic pathways.[2][3] Its mechanism of action centers on the inhibition of NNMT-catalyzed methylation of nicotinamide, leading to a reduction in 1-methylnicotinamide (MNA) levels.[3][4][5] This activity has demonstrated significant therapeutic potential in preclinical models of metabolic disorders, including obesity and type 2 diabetes, by promoting insulin sensitization, glucose modulation, and body weight reduction.[3][4][5]

Core Mechanism of Action: NNMT Inhibition

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3.[2][3] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, yielding S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[3][5] Elevated NNMT expression and MNA levels have been linked to obesity and type 2 diabetes.[3][5]

This compound acts as a competitive inhibitor of NNMT.[4] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, underscoring its role as a substrate analog that undergoes methylation at a slow rate.[3][6] By inhibiting NNMT, this compound effectively reduces the production of MNA.[4][5] This modulation of the nicotinamide metabolic pathway is believed to be the primary driver of the compound's therapeutic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)Cell-Based IC50 (µM)Cell Line
Human NNMT1.8[1][7]1.6[1][8]U2OS
Monkey NNMT2.8[1][7]--
Mouse NNMT5.0[1][7]6.3[1][8]3T3L1

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models

Dose & RegimenDurationKey Efficacy Endpoints
50 mg/kg, oral gavage, twice daily[5][8]4 weeks[5][8]Significant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[5][8]

Table 3: Pharmacokinetic Profile in C57BL/6 Mice

Administration RouteDoseKey Parameters
Intravenous1 mg/kgPlasma Clearance: 21 mL/min/kg, Volume of Distribution (steady state): 0.7 L/kg, Plasma Half-life: 0.5 hours.[1]
Oral Gavage10 mg/kgCmax: 3568 ng/mL, Tmax: 0.5 hours, Half-life: 0.4 hours.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

JBSNF-000088_Mechanism_of_Action cluster_NNMT_Catalysis NNMT Catalytic Cycle cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Metabolic Effects SAM SAM (S-adenosyl-L-methionine) NNMT NNMT Enzyme SAM->NNMT Methyl Donor NA Nicotinamide (NA) NA->NNMT Substrate MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH Byproduct Reduced_MNA Reduced MNA Levels JBSNF This compound JBSNF->NNMT Inhibition Insulin_Sensitization Insulin Sensitization Reduced_MNA->Insulin_Sensitization Glucose_Modulation Glucose Modulation Reduced_MNA->Glucose_Modulation Weight_Reduction Body Weight Reduction Reduced_MNA->Weight_Reduction

Caption: Mechanism of action of this compound as an NNMT inhibitor.

JBSNF-000088_In_Vivo_Workflow cluster_Induction Model Induction cluster_Treatment Treatment Phase cluster_Analysis Efficacy Analysis Diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) DIO_Mice Diet-Induced Obese (DIO) Mice Diet->DIO_Mice Mice C57BL/6J Mice Mice->Diet 10-14 weeks Treatment_Group This compound (50 mg/kg, p.o., b.i.d.) DIO_Mice->Treatment_Group 4 weeks Vehicle_Group Vehicle Control DIO_Mice->Vehicle_Group 4 weeks Body_Weight Body Weight Monitoring Treatment_Group->Body_Weight OGTT Oral Glucose Tolerance Test (OGTT) Treatment_Group->OGTT Blood_Glucose Fasting Blood Glucose Treatment_Group->Blood_Glucose Insulin Fasting Insulin Levels Treatment_Group->Insulin

Caption: Experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vitro NNMT Inhibition Assay

A generalized protocol for determining the in vitro potency of NNMT inhibitors is as follows:

  • Enzyme Source: Recombinant human, monkey, or mouse NNMT is used as the enzyme source.[8]

  • Substrates: The reaction includes nicotinamide as the methyl acceptor and S-adenosyl-L-methionine (SAM) as the methyl donor.[8]

  • Inhibitor: this compound is added to the reaction mixture at varying concentrations.

  • Reaction Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic activity.

  • Detection Method: The formation of the product, 1-methylnicotinamide (1-MNA), is quantified.[8] A common and sensitive method for quantification is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8]

  • IC50 Determination: The concentration of this compound that results in a 50% reduction in NNMT activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[8]

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

The following protocol outlines a typical in vivo study to assess the efficacy of this compound in a preclinical model of obesity and insulin resistance:

  • Animal Model: Male C57BL/6J mice are commonly used for this model.[8]

  • Diet-Induced Obesity: To induce obesity and insulin resistance, mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 10-14 weeks.[5][8]

  • Compound Administration: this compound is administered to the treatment group, typically via oral gavage, at a dose of 50 mg/kg twice daily.[5][8] A control group receives a vehicle solution.

  • Treatment Duration: The treatment period is typically four weeks.[5][8]

  • Efficacy Parameters:

    • Body Weight: Animal body weights are measured regularly throughout the study.[8]

    • Glucose Homeostasis: Oral glucose tolerance tests (OGTT) are performed to assess the animals' ability to clear a glucose load.[8] Fasting blood glucose and insulin levels are also measured.[8]

Safety and Selectivity

In vitro safety studies have provided initial positive indicators for this compound. No cytotoxicity was observed in HepG2 cells at concentrations up to 100 µM.[8] Furthermore, the compound did not show liability in hERG and NaV1.5 assays at 30 µM, suggesting a low risk for certain cardiac ion channel-related toxicities.[8] The effects of this compound were not observed in NNMT knockout mice on a high-fat diet, confirming the specificity of its action.[2][3]

Conclusion

This compound is a well-characterized inhibitor of NNMT with a clear mechanism of action. Its ability to modulate nicotinamide metabolism has been shown to translate into significant therapeutic benefits in preclinical models of metabolic diseases. The available quantitative data on its potency, efficacy, and pharmacokinetic profile, combined with a defined mechanism and initial safety data, position this compound as a promising candidate for further drug development in the area of metabolic disorders.

References

JBSNF-000088: A Technical Guide to a Novel NNMT Inhibitor for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3][4] Elevated expression of NNMT has been linked to obesity and type 2 diabetes, making it a significant therapeutic target for metabolic disorders.[2][3][4] this compound, a nicotinamide analog, inhibits NNMT activity, leading to reduced MNA levels, enhanced insulin sensitization, and modulation of glucose metabolism and body weight in preclinical models of metabolic disease.[2][5]

Chemical and Physical Properties

PropertyValue
Formal Name 6-methoxy-3-pyridinecarboxamide
Synonyms 6-Methoxynicotinamide, NSC 70628
CAS Number 7150-23-4
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Solid powder
Solubility DMSO: ≥ 60 mg/mL

Mechanism of Action

This compound acts as a competitive inhibitor at the nicotinamide binding site of the NNMT enzyme. By doing so, it blocks the transfer of a methyl group from SAM to nicotinamide, thereby reducing the production of MNA and S-adenosyl-L-homocysteine (SAH).[3] The inhibition of NNMT by this compound is believed to increase the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism.[3] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, suggesting that this compound may also act as a slow-turnover substrate.[2][6]

NNMT_Inhibition_by_JBSNF_000088 cluster_NNMT_cycle NNMT Catalytic Cycle cluster_inhibition Inhibition by this compound cluster_downstream Metabolic Consequences Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->NNMT Co-substrate MNA 1-methylnicotinamide (MNA) NNMT->MNA Product SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Product NAD_synthesis Increased NAD+ Synthesis NNMT->NAD_synthesis Leads to JBSNF_000088 This compound JBSNF_000088->NNMT Inhibits Metabolic_benefits Improved Insulin Sensitivity Reduced Body Weight NAD_synthesis->Metabolic_benefits

Figure 1: Mechanism of NNMT inhibition by this compound.

Quantitative In Vitro and In Vivo Data

In Vitro Inhibitory Activity
TargetIC₅₀ (µM)Assay Type
Human NNMT1.8Enzymatic Assay
Monkey NNMT2.8Enzymatic Assay
Mouse NNMT5.0Enzymatic Assay
U2OS cells1.6Cell-based Assay
Differentiated 3T3L1 cells6.3Cell-based Assay

Data sourced from multiple suppliers and publications.[1][5][7]

In Vivo Pharmacokinetics in Mice
ParameterValue (10 mg/kg, oral)Value (1 mg/kg, intravenous)
Cmax 3568 ng/mL-
Tmax 0.5 hours-
Half-life (t₁/₂) 0.4 hours0.5 hours
Oral Bioavailability ~40%-
Plasma Clearance -21 mL/min/kg
Volume of Distribution (Vdss) -0.7 L/kg

Data from MedChemExpress.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
ParameterTreatment Group (this compound, 50 mg/kg, oral, twice daily for 4 weeks)Vehicle Control Group
Body Weight Statistically significant reduction-
Fed Blood Glucose (Day 21) Statistically significant reduction-
Oral Glucose Tolerance (Day 28) Statistically significant improvement (normalized)-

Findings from a study by Kannt et al.[8]

Experimental Protocols

NNMT Enzymatic Assay (Fluorometric)

A generalized protocol for determining the inhibitory activity of this compound against NNMT is as follows:

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT). Reconstitute recombinant NNMT enzyme, S-adenosyl-L-methionine (SAM), and nicotinamide in the assay buffer. Prepare serial dilutions of this compound.

  • Reaction Setup : In a microplate, add the NNMT enzyme to wells containing the different concentrations of this compound or vehicle control.

  • Initiation and Incubation : Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction. The production of S-adenosyl-L-homocysteine (SAH) is then quantified using a detection reagent that generates a fluorescent signal proportional to the amount of SAH produced.

  • Data Analysis : Measure the fluorescence intensity and calculate the IC₅₀ value for this compound.

NNMT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - NNMT Enzyme - SAM & Nicotinamide - this compound dilutions Mix Combine NNMT and This compound Reagents->Mix Initiate Add SAM and Nicotinamide to start reaction Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent (Quantify SAH) Stop->Detect Read Measure Fluorescence Detect->Read Analyze Calculate IC50 Read->Analyze

Figure 2: General workflow for an NNMT enzymatic assay.

Cell-Based Assay in 3T3-L1 Adipocytes

This protocol outlines the assessment of this compound's effect on NNMT activity in a cellular context.

  • Cell Culture and Differentiation : Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes over 7-10 days using a standard differentiation cocktail containing methylisobutylxanthine (IBMX), dexamethasone, and insulin.

  • Treatment : Treat the differentiated 3T3-L1 adipocytes with varying concentrations of this compound for a specified period.

  • Metabolite Extraction : Lyse the cells and extract intracellular metabolites.

  • Quantification of MNA : Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 1-methylnicotinamide (MNA).

  • Data Analysis : Determine the IC₅₀ value of this compound for the reduction of intracellular MNA levels.

Adipocyte_Assay_Workflow Start Culture 3T3-L1 Preadipocytes Differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) Start->Differentiate Treat Treat Differentiated Adipocytes with this compound Differentiate->Treat Extract Extract Intracellular Metabolites Treat->Extract Analyze Quantify MNA levels (LC-MS/MS) Extract->Analyze Calculate Determine Cellular IC50 Analyze->Calculate

Figure 3: Workflow for cell-based assay in 3T3-L1 adipocytes.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical study to evaluate the in vivo effects of this compound.

  • Animal Model : Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for approximately 14 weeks to induce obesity and insulin resistance.[9]

  • Treatment Administration : The DIO mice are treated with this compound (e.g., 50 mg/kg) or a vehicle control via oral gavage twice daily for a period of four weeks.[8] A lean control group on a standard diet is also maintained.

  • Monitoring : Body weight and food intake are monitored regularly throughout the study. Fed blood glucose levels are measured at specified intervals.

  • Oral Glucose Tolerance Test (OGTT) : At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are administered an oral glucose bolus, and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to assess glucose disposal.

  • Tissue Analysis : At the end of the study, tissues such as liver and adipose tissue can be collected for further analysis of MNA levels and other biomarkers.

Conclusion

This compound is a well-characterized inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its ability to improve insulin sensitivity, reduce body weight, and normalize glucose tolerance makes it a valuable research tool for investigating the role of NNMT in metabolic disorders and for the development of novel therapeutics. The provided data and protocols offer a comprehensive overview for researchers and drug development professionals interested in utilizing this compound in their studies.

References

JBSNF-000088: A Technical Guide to a Novel NNMT Inhibitor for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBSNF-000088 is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme implicated in the pathophysiology of metabolic disorders such as obesity and type 2 diabetes. By inhibiting NNMT, this compound modulates cellular metabolism, leading to beneficial effects on body weight, glucose homeostasis, and insulin sensitivity. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, intended to facilitate further research and drug development efforts in the field of metabolic diseases.

Introduction to this compound and NNMT

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1] Elevated expression of NNMT has been observed in the liver and adipose tissue of individuals with obesity and type 2 diabetes, correlating with increased plasma levels of MNA.[2] Inhibition of NNMT is a promising therapeutic strategy, as it has been shown to increase energy expenditure, reduce body weight and white adipose mass, improve insulin sensitivity, and normalize glucose tolerance.[3]

This compound, also known as 6-Methoxynicotinamide, is a nicotinamide analog that acts as a potent inhibitor of NNMT.[4][5] Preclinical studies have demonstrated its efficacy in animal models of metabolic disease, highlighting its potential as a therapeutic agent.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, covering its in vitro inhibitory activity, pharmacokinetic profile, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Value (µM)Cell-Based IC50 (µM)Cell LineReference(s)
Human NNMT1.81.6U2OS[4][5][6]
Monkey NNMT2.8--[4][5][6]
Mouse NNMT5.06.33T3L1[4][5][6]

Table 2: Pharmacokinetic Properties of this compound in C57BL/6 Mice

ParameterValueRoute of AdministrationDoseReference(s)
Cmax3568 ng/mLOral gavage10 mg/kg[5]
Tmax0.5 hoursOral gavage10 mg/kg[5]
Half-life (t1/2)0.4 hoursOral gavage10 mg/kg[5]
Oral Bioavailability~40%Oral gavage10 mg/kg[5]
Plasma Clearance21 mL/min/kgIntravenous1 mg/kg[5]
Volume of Distribution (Vss)0.7 L/kgIntravenous1 mg/kg[5]
Half-life (t1/2)0.5 hoursIntravenous1 mg/kg[5]

Table 3: In Vivo Efficacy of this compound in Mouse Models of Metabolic Disorders

Animal ModelTreatmentDurationKey OutcomesReference(s)
Diet-Induced Obese (DIO) Mice50 mg/kg, oral gavage, twice daily4 weeksSignificant reduction in body weight and fed blood glucose; Normalized oral glucose tolerance.[6][7][6][7]
ob/ob Mice50 mg/kg, oral gavage, twice daily4 weeksImproved glucose handling without significant weight loss.[7][8][7][8]
db/db Mice50 mg/kg, oral gavage, twice daily4 weeksImproved glucose handling without significant weight loss.[7][8][7][8]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of NNMT. This inhibition leads to a reduction in the levels of MNA and an alteration in the cellular SAM/SAH ratio, which has downstream effects on various metabolic pathways.

NNMT_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Outcomes SAM SAM (S-adenosyl-L-methionine) NNMT NNMT (Nicotinamide N-methyltransferase) SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT MNA MNA (1-methyl-nicotinamide) NNMT->MNA Methylation SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH Reduced_MNA Reduced MNA Levels JBSNF_000088 This compound JBSNF_000088->NNMT Inhibition Altered_SAM_SAH Altered SAM/SAH Ratio Metabolic_Effects Improved Glucose Homeostasis Reduced Body Weight Enhanced Insulin Sensitivity Reduced_MNA->Metabolic_Effects Altered_SAM_SAH->Metabolic_Effects

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro NNMT Enzymatic Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against NNMT.

Reagents and Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme

  • Nicotinamide (NA)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection Reagents (e.g., for LC-MS/MS or fluorescence-based detection)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the NNMT enzyme and the this compound dilutions.

  • Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of NA and SAM.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Quantify the amount of the product, 1-methylnicotinamide (MNA), or the co-product, S-adenosyl-L-homocysteine (SAH), using a suitable detection method like LC-MS/MS.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

NNMT_Assay_Workflow A Prepare this compound Serial Dilutions B Add NNMT Enzyme and This compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with Nicotinamide and SAM C->D E Incubate at 37°C D->E F Stop Reaction E->F G Quantify Product (MNA/SAH) (e.g., LC-MS/MS) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for the in vitro NNMT enzymatic assay.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a DIO mouse model.

Animal Model:

  • Male C57BL/6J mice are commonly used.[6]

Diet:

  • Mice are fed a high-fat diet (HFD), typically containing 45-60% kcal from fat, for 10-14 weeks to induce obesity and insulin resistance.[6]

Compound Administration:

  • This compound is administered via oral gavage at a dose of 50 mg/kg, twice daily.[6]

  • A vehicle control group (e.g., saline or a suitable formulation vehicle) is included.

Experimental Procedure:

  • Induce obesity in mice by feeding them an HFD for the specified duration.

  • Randomize the obese mice into treatment and vehicle control groups.

  • Administer this compound or vehicle for a period of 4 weeks.[6]

  • Monitor body weight and food intake regularly (e.g., weekly).

  • Measure fed blood glucose levels at specified intervals.[6]

  • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[9]

    • Fast the mice overnight.

    • Administer an oral gavage of glucose (e.g., 2 g/kg).

    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.[9]

  • At the end of the study, collect tissues such as liver and adipose tissue for further analysis (e.g., MNA levels).[9]

DIO_Mouse_Study_Workflow A Induce Obesity in Mice (High-Fat Diet) B Randomize Mice into Treatment Groups A->B C Administer this compound or Vehicle (4 weeks) B->C D Monitor Body Weight, Food Intake, Blood Glucose C->D E Perform Oral Glucose Tolerance Test (OGTT) C->E F Tissue Collection and Analysis E->F

Caption: Workflow for the in vivo DIO mouse study.

Conclusion

This compound is a well-characterized NNMT inhibitor with demonstrated preclinical efficacy in models of metabolic disorders. The data presented in this guide support its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics for obesity and type 2 diabetes. The detailed experimental protocols provided herein should enable researchers to further investigate the mechanism and therapeutic utility of this compound and other NNMT inhibitors.

References

JBSNF-000088 for Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JBSNF-000088, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), for its application in obesity and metabolic disease research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an analog of nicotinamide (NA) that potently and orally inhibits the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[1] NNMT's primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3] Elevated NNMT expression and MNA concentrations have been linked to obesity and type 2 diabetes.[2][3]

This compound acts as a slow-turnover substrate analog.[2] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein.[2] This inhibition of NNMT activity leads to reduced MNA levels, which in turn drives insulin sensitization, improved glucose metabolism, and body weight reduction in animal models of metabolic disease.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Target SpeciesAssay TypeIC50 Value (µM)
Human NNMTBiochemical Assay1.8[1][4]
Monkey NNMTBiochemical Assay2.8[1][4]
Mouse NNMTBiochemical Assay5.0[1][4]
U2OS CellsCell-Based Assay1.6[1][4]
3T3L1 CellsCell-Based Assay6.3[1][4]

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupResult
Body WeightThis compound (50 mg/kg, b.i.d.)Statistically significant reduction compared to vehicle control after 4 weeks.[1][2]
Fed Blood GlucoseThis compound (50 mg/kg, b.i.d.)Statistically significant reduction on day 21.[1]
Oral Glucose ToleranceThis compound (50 mg/kg, b.i.d.)Normalized to the level of lean control mice after 4 weeks.[1][2]
Plasma MNA LevelsThis compound (50 mg/kg, oral)Significant reduction observed up to 4 hours post-dosing.[2]

Table 3: Pharmacokinetic Properties of this compound in C57BL/6 Mice

ParameterValueRoute of Administration
Cmax3568 ng/mL10 mg/kg, Oral Gavage[1]
Tmax0.5 hours10 mg/kg, Oral Gavage[1]
Half-life (t1/2)0.4 hours10 mg/kg, Oral Gavage[1]
Oral Bioavailability~40%N/A[1]
Plasma Clearance21 mL/min/kg1 mg/kg, Intravenous[1]
Volume of Distribution (Vdss)0.7 L/kg1 mg/kg, Intravenous[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol is designed to evaluate the effect of this compound on body weight and glucose metabolism in a mouse model of obesity.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard rodent chow

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Glucose solution (for OGTT)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Induction of Obesity:

    • House male C57BL/6J mice and feed them a high-fat diet for 14 weeks to induce obesity and insulin resistance.[2] A control group of age-matched mice should be fed standard rodent chow.

  • Treatment Administration:

    • After the induction period, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.

    • Administer this compound orally via gavage at a dose of 50 mg/kg, twice daily (b.i.d.).[1][2] The vehicle control group receives the same volume of the vehicle.

    • Continue the respective diets and treatments for 4 weeks.[1][2]

  • Data Collection:

    • Body Weight: Record the body weight of each mouse twice weekly throughout the 4-week treatment period.

    • Food and Water Intake: Monitor and record food and water consumption per cage twice weekly.

    • Fed Blood Glucose: Measure blood glucose from the tail vein on specified days (e.g., day 21) in the fed state.[1]

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT on day 28 of treatment.[1]

    • Fast the mice overnight (approximately 16-18 hours) with free access to water.[5]

    • Record the baseline blood glucose level (t=0).

    • Administer a glucose solution orally (e.g., 2 g/kg body weight).[6]

    • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[5]

In Vitro NNMT Inhibition Assay

This protocol is used to determine the in vitro potency of this compound in inhibiting NNMT activity.

Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme

  • Nicotinamide (NA)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • Assay buffer

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the NNMT enzyme in an appropriate assay buffer.

    • Add this compound at various concentrations to the reaction mixture.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrates, nicotinamide and SAM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection and Analysis:

    • Stop the reaction.

    • Quantify the formation of the product, 1-methylnicotinamide (MNA), using a sensitive detection method such as LC-MS/MS.

  • IC50 Determination:

    • Calculate the concentration of this compound that results in a 50% inhibition of NNMT activity (IC50 value).

Visualizations

The following diagrams illustrate the signaling pathway of NNMT and the experimental workflow for evaluating this compound.

NNMT_Signaling_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition by this compound cluster_Downstream Metabolic Consequences of NNMT Inhibition SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT NA Nicotinamide (NA) NA->NNMT SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH MNA 1-methyl-nicotinamide (MNA) NNMT->MNA Reduced_MNA Reduced MNA Levels JBSNF This compound JBSNF->NNMT Inhibits Metabolic_Effects Improved Insulin Sensitivity Reduced Body Weight Normalized Glucose Tolerance Reduced_MNA->Metabolic_Effects Leads to

Caption: this compound inhibits NNMT, reducing MNA and improving metabolic health.

Experimental_Workflow cluster_Induction Phase 1: Obesity Induction cluster_Treatment Phase 2: Treatment cluster_Data Phase 3: Data Collection & Analysis start Start: Male C57BL/6J Mice hfd High-Fat Diet (14 weeks) start->hfd randomize Randomize into Groups hfd->randomize treatment Administer this compound (50 mg/kg, b.i.d.) or Vehicle for 4 weeks randomize->treatment monitoring Monitor: - Body Weight - Food/Water Intake treatment->monitoring glucose_fed Measure Fed Blood Glucose monitoring->glucose_fed ogtt Perform Oral Glucose Tolerance Test (OGTT) glucose_fed->ogtt analysis Data Analysis ogtt->analysis

Caption: Workflow for evaluating this compound in diet-induced obese mice.

References

An In-depth Technical Guide to JBSNF-000088 and its Role in Type 2 Diabetes Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, a nicotinamide analog, has emerged as a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). Elevated NNMT expression is linked to obesity and type 2 diabetes. This compound has demonstrated significant potential in preclinical studies by improving metabolic parameters. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1] Increased NNMT expression and activity have been observed in the adipose tissue and liver of obese and diabetic individuals, suggesting its involvement in the pathogenesis of these metabolic disorders.[1] Inhibition of NNMT has been shown to increase cellular energy expenditure, reduce body weight, and improve insulin sensitivity in preclinical models.[1]

This compound has been identified as a potent inhibitor of NNMT, showing promise as a therapeutic agent for type 2 diabetes and related metabolic conditions.[2] This guide details the scientific foundation for the study of this compound and provides practical information for its investigation.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[3] This inhibition leads to a reduction in the production of MNA and S-adenosyl-L-homocysteine (SAH), while potentially increasing the cellular levels of nicotinamide and SAM. The modulation of these key metabolites is believed to be the primary driver of the observed therapeutic effects.

The proposed signaling pathway for the action of this compound is illustrated below:

NNMT_Inhibition_Pathway cluster_NNMT_reaction NNMT Catalyzed Reaction cluster_inhibition Inhibition by this compound cluster_downstream Downstream Metabolic Effects Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->NNMT Co-substrate MNA 1-methylnicotinamide (MNA) NNMT->MNA Product SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Product Reduced_MNA Reduced MNA Levels JBSNF This compound JBSNF->NNMT Inhibits Metabolic_Benefits Improved Insulin Sensitivity Reduced Body Weight Normalized Glucose Tolerance Reduced_MNA->Metabolic_Benefits Leads to

Caption: NNMT Inhibition Pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (µM)Assay Type
Human NNMT1.8Fluorescence-based enzymatic assay
Monkey NNMT2.8Fluorescence-based enzymatic assay
Mouse NNMT5.0Fluorescence-based enzymatic assay
Human NNMT (in U2OS cells)1.6Cell-based MNA measurement
Mouse NNMT (in 3T3-L1 cells)6.3Cell-based MNA measurement

Data sourced from Kannt et al., 2018.[2]

Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueDosing
Oral Administration
Dose10 mg/kgSingle oral gavage
Cmax3568 ng/mL
Tmax0.5 hours
Half-life (t1/2)0.4 hours
Intravenous Administration
Dose1 mg/kgSingle intravenous injection
Half-life (t1/2)0.5 hours

Data sourced from commercial suppliers, referencing preclinical studies.

Table 3: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
ParameterVehicle Control (HFD)This compound (50 mg/kg, b.i.d.)Lean Control (Chow)
Body Weight Change (%) IncreaseStatistically significant reduction vs. HFD controlStable
Fed Blood Glucose (mg/dL) on Day 21 ElevatedStatistically significant reduction vs. HFD controlNormal
Oral Glucose Tolerance Test (AUC on Day 28) ImpairedNormalized to lean control levels (p < 0.001 vs. HFD)Normal
Fed Plasma Insulin on Day 14 ElevatedTrend towards reduction (p < 0.01 vs. HFD)Normal
Plasma MNA Levels Elevated~50% reductionNormal

Data represents a 4-week treatment period. Sourced from Kannt et al., 2018.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Fluorescence-Based NNMT Enzymatic Assay

This assay measures the enzymatic activity of NNMT by detecting the formation of a fluorescent product.

Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.6)

  • Detection reagents (specific to the kit used, often involving a coupled enzymatic reaction to produce a fluorescent signal)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the NNMT enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare this compound dilutions start->prep_inhibitor add_enzyme Add NNMT enzyme to 96-well plate prep_inhibitor->add_enzyme pre_incubate Add this compound & pre-incubate add_enzyme->pre_incubate start_reaction Add Nicotinamide & SAM to initiate reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction & add detection reagents incubate->stop_reaction read_fluorescence Measure fluorescence stop_reaction->read_fluorescence analyze_data Calculate % inhibition & IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based NNMT enzymatic assay.

Cell-Based MNA Measurement Assay

This assay quantifies the inhibitory effect of this compound on endogenous NNMT activity in a cellular context.

Materials:

  • U2OS (human bone osteosarcoma) or 3T3-L1 (mouse pre-adipocyte) cells

  • Cell culture medium and supplements

  • This compound

  • LC-MS/MS system

Procedure:

  • Culture U2OS or differentiated 3T3-L1 adipocytes in appropriate cell culture plates.

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • After treatment, harvest the cells and lyse them to release intracellular contents.

  • Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins from the cell lysate.

  • Analyze the supernatant for 1-methylnicotinamide (MNA) levels using a validated LC-MS/MS method.

  • Normalize the MNA levels to the total protein concentration in each sample.

  • Calculate the percent inhibition of MNA production and determine the cellular IC50 value.

Diet-Induced Obesity (DIO) Mouse Model and In Vivo Efficacy Studies

This protocol describes the induction of obesity in mice and the subsequent evaluation of this compound's therapeutic effects.

Animal Model:

  • Male C57BL/6J mice are commonly used.

Diet:

  • High-Fat Diet (HFD): Typically 45-60% of calories from fat. A common formulation is the D12492 diet (60% kcal from fat).

  • Control Diet: A matched low-fat diet (e.g., 10% kcal from fat) is used for the lean control group.[4]

Procedure:

  • Induce obesity by feeding mice a high-fat diet for an extended period (e.g., 14 weeks).

  • Randomize the obese mice into treatment and vehicle control groups. A lean control group on a standard chow diet should also be included.

  • Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitor body weight and food intake regularly.

  • Measure fed blood glucose and plasma insulin at specified time points.

  • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the mice to clear a glucose load from the bloodstream.

Procedure:

  • Fast the mice overnight (typically 6-8 hours).

  • Measure baseline blood glucose levels (t=0) from a tail snip.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

OGTT_Workflow start Start fast_mice Fast mice overnight start->fast_mice baseline_glucose Measure baseline blood glucose (t=0) fast_mice->baseline_glucose administer_glucose Administer glucose via oral gavage baseline_glucose->administer_glucose measure_glucose Measure blood glucose at 15, 30, 60, 90, 120 min administer_glucose->measure_glucose plot_data Plot glucose vs. time & calculate AUC measure_glucose->plot_data end End plot_data->end

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes and related metabolic disorders. Its mechanism of action as an NNMT inhibitor is well-supported by in vitro and in vivo data. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds. Future studies should focus on elucidating the detailed downstream effects of NNMT inhibition and progressing this compound or its analogs toward clinical evaluation. As of now, no clinical trials for this compound have been reported.[1]

References

JBSNF-000088 (CAS 7150-23-4): A Technical Guide to a Potent NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme implicated in various metabolic disorders, including obesity and type 2 diabetes, as well as in certain cancers.[4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of its in vitro and in vivo pharmacological effects. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development efforts.

Physicochemical Properties

This compound is a nicotinamide analog with the following chemical and physical properties.[8]

PropertyValueReference
IUPAC Name 6-methoxypyridine-3-carboxamide[8]
Synonyms 6-Methoxynicotinamide, NSC 70628[8]
CAS Number 7150-23-4[8]
Molecular Formula C₇H₈N₂O₂[8]
Molecular Weight 152.15 g/mol [8]
Appearance Solid[8]
Solubility Soluble in DMSO. DMF: 5mg/mL, DMSO: 5mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16mg/mL, Ethanol: 1mg/mL.[8]
SMILES COC1=NC=C(C=C1)C(=O)N[8]
InChI InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10)[8]
InChI Key KXDSMFBEVSJYRF-UHFFFAOYSA-N[8]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of Nicotinamide N-methyltransferase (NNMT).[1] NNMT catalyzes the methylation of nicotinamide (NA) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][7] Elevated NNMT expression is associated with obesity and type 2 diabetes.[4][1] By inhibiting NNMT, this compound reduces the levels of MNA and leads to a range of beneficial metabolic effects, including insulin sensitization, glucose modulation, and body weight reduction.[4][1] It is suggested that this compound may act as a slow-turnover substrate analog.[1]

NNMT_Signaling_Pathway NNMT Signaling Pathway and Inhibition by this compound cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Inhibition Inhibition cluster_Downstream_Effects Metabolic Consequences of NNMT Inhibition Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-methyl-nicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Reduced_MNA Reduced MNA Levels This compound This compound This compound->NNMT Inhibits Insulin_Sensitization Insulin Sensitization Reduced_MNA->Insulin_Sensitization Glucose_Modulation Glucose Modulation Reduced_MNA->Glucose_Modulation Weight_Reduction Body Weight Reduction Reduced_MNA->Weight_Reduction

Caption: NNMT signaling pathway and its inhibition by this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity
TargetSpeciesIC₅₀ (µM)Cell LineReference
NNMTHuman1.8-[2]
NNMTMonkey2.8-[2]
NNMTMouse5.0-[2]
Endogenous NNMTHuman1.6U2OS[9][8]
Endogenous NNMTMouse6.3Differentiated 3T3L1[9][8]
Table 2: In Vivo Pharmacokinetics in Mice
Parameter1 mg/kg Intravenous10 mg/kg Oral GavageReference
Cₘₐₓ -3568 ng/mL[9]
Tₘₐₓ -0.5 hours[9]
Half-life (t₁/₂) 0.5 hours0.4 hours[9]
Plasma Clearance 21 mL/min/kg-[9]
Volume of Distribution (Vd) 0.7 L/kg-[9]
Oral Bioavailability -~40%[9]
Table 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
ParameterTreatment Group (this compound, 50 mg/kg)EffectReference
Body Weight -Statistically significant reduction[9][1]
Fed Blood Glucose -Statistically significant reduction on day 21[9]
Oral Glucose Tolerance -Statistically significant improvement on day 28[9]
Visceral White Adipose Tissue (WAT) MNA Levels -Reduction[8]
Plasma and Liver Triglyceride Levels -Reduction[8]

Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorescence-Based)

This protocol is adapted from the methodology described for screening this compound.[10]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant NNMT.

Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme

  • Nicotinamide (NA)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • Assay Buffer

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Formic Acid

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the NNMT enzyme and pre-incubate with the different concentrations of this compound for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of NA and SAM. The final concentrations will depend on the specific enzyme isoform being tested (e.g., for human NNMT: 6 µM NA and 7 µM SAM).[10]

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding acetophenone, KOH, and formic acid. The MNA product reacts to form a fluorescent 2,7-naphthyridine derivative.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is a generalized representation of the in vivo studies conducted with this compound.[11][12]

Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and other metabolic parameters in a mouse model of diet-induced obesity.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for oral gavage (e.g., as described in formulation protocols)

  • Glucometer and glucose test strips

  • Equipment for oral glucose tolerance test (OGTT)

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 10-14 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Compound Administration:

    • Randomly assign the HFD-fed mice to a vehicle control group and a this compound treatment group.

    • Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage twice daily for the duration of the study (e.g., 4 weeks).[11]

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., weekly).

    • Monitor fed blood glucose levels at specified intervals.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT at the end of the treatment period.

    • Fast the mice overnight.

    • Administer an oral glucose bolus (e.g., 2 g/kg).

    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for analysis of plasma lipids and other biomarkers.

    • Collect tissues such as liver and adipose tissue for further analysis (e.g., MNA levels, gene expression).

Visualizations

General Experimental Workflow for Preclinical Evaluation of NNMT Inhibitors

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation of NNMT Inhibitors In_Vitro_Assays In Vitro Assays Enzyme_Inhibition NNMT Enzyme Inhibition Assay (IC50 Determination) In_Vitro_Assays->Enzyme_Inhibition Cell-Based_Assays Cell-Based Assays (e.g., MNA Levels in Cells) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies Enzyme_Inhibition->In_Vivo_Studies Cell-Based_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Studies (PK Profile) In_Vivo_Studies->Pharmacokinetics Efficacy_Models Efficacy in Disease Models (e.g., DIO Mice) In_Vivo_Studies->Efficacy_Models Data_Analysis Data Analysis and Lead Optimization Pharmacokinetics->Data_Analysis Efficacy_Models->Data_Analysis

Caption: A typical workflow for the preclinical assessment of novel NNMT inhibitors.

Conclusion

This compound is a well-characterized and potent inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its favorable in vitro and in vivo profiles make it a valuable research tool for investigating the role of NNMT in physiology and pathophysiology. The data and protocols presented in this guide are intended to facilitate further research into this compound and the development of novel therapeutics targeting NNMT.

References

JBSNF-000088: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] This enzyme plays a crucial role in cellular metabolism and energy homeostasis, and its dysregulation has been linked to obesity and type 2 diabetes.[2][3] this compound has demonstrated significant therapeutic potential in preclinical models by improving metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a nicotinamide (NA) analog, targeting the active site of NNMT.[2][5] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3] By inhibiting NNMT, this compound reduces the levels of MNA.[1][3] Elevated levels of NNMT and MNA have been associated with metabolic disorders.[3][4] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, suggesting it may act as a slow-turnover substrate analog.[3]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified across different species and in cellular assays. The available data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against NNMT
Target SpeciesIC50 (µM)Assay Type
Human NNMT1.8[1][4][6][7][8]Cell-free enzymatic assay[6]
Human NNMT2.4LC-MS/MS based enzymatic assay[5]
Monkey NNMT2.8[1][4][6][7][8]Cell-free enzymatic assay[6]
Mouse NNMT5.0[1][4][6][7][8]Cell-free enzymatic assay[6]
Table 2: Cellular Inhibitory Activity of this compound
Cell LineIC50 (µM)Endpoint
U2OS1.6[1][8][9]MNA level reduction[8]
Differentiated 3T3L16.3[1][8][9]MNA level reduction[8]
Table 3: In Vivo Metabolic Effects of this compound in Mouse Models
Mouse ModelDosageTreatment DurationKey Effects
Diet-Induced Obesity (DIO)50 mg/kg, oral gavage, twice daily[5][10]4 weeks[1][10]Significant reduction in body weight and fed blood glucose; normalized oral glucose tolerance.[1][3][10]
ob/ob50 mg/kg, oral gavage, twice daily4 weeksImproved glucose handling (without weight loss).[3]
db/db50 mg/kg, oral gavage, twice daily[5]4 weeksImproved glucose handling (without weight loss).[3]

Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against NNMT.

Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme.[7]

  • Substrates: Nicotinamide (NA) and S-adenosyl-L-methionine (SAM).[7]

  • This compound at various concentrations.

  • Assay buffer.

  • Reagents for detecting MNA formation (e.g., acetophenone, KOH, formic acid for fluorescent product generation).[9]

Procedure:

  • Incubate the NNMT enzyme with varying concentrations of this compound for a predetermined time.[7]

  • Initiate the enzymatic reaction by adding NA and SAM.[7]

  • Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.[7]

  • Stop the reaction.

  • Quantify the amount of MNA formed. In the fluorescence-based assay, MNA reacts with acetophenone in the presence of KOH and formic acid to generate a fluorescent product (2,7-naphthyridine), which can be measured.[9]

  • Calculate the IC50 value, which is the concentration of this compound that inhibits enzyme activity by 50%.[10]

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical in vivo study to evaluate the metabolic effects of this compound.

Animal Model:

  • Male C57BL/6J mice.[11]

Induction of Obesity:

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 14 weeks to induce obesity and insulin resistance.[5][11]

Compound Administration:

  • Administer this compound at 50 mg/kg via oral gavage twice daily.[5][10]

  • A vehicle control group should be run in parallel.[10]

Treatment Duration:

  • 4 weeks.[1][10]

Efficacy Parameters:

  • Body Weight: Monitor regularly.[10]

  • Fed Blood Glucose: Measure at specified intervals (e.g., weekly).[7]

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral gavage of glucose (e.g., 2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.[7]

  • Tissue Analysis: Collect tissues such as liver and adipose tissue for further analysis of MNA levels and other biomarkers.[7][8]

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the direct inhibition of NNMT, leading to downstream metabolic consequences.

NNMT_Inhibition_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Metabolic Effects SAM SAM (S-adenosyl-L-methionine) NNMT NNMT SAM->NNMT NA NA (Nicotinamide) NA->NNMT MNA MNA (1-methyl-nicotinamide) NNMT->MNA SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH JBSNF This compound JBSNF->NNMT Improved_Metabolism Improved Glucose Metabolism & Insulin Sensitivity Reduced_MNA->Improved_Metabolism Weight_Loss Body Weight Reduction Improved_Metabolism->Weight_Loss

Caption: Inhibition of the NNMT signaling pathway by this compound.

Experimental_Workflow_DIO_Mouse start Start: C57BL/6J Mice hfd High-Fat Diet (14 weeks) start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment 4-Week Treatment: - this compound (50 mg/kg, b.i.d) - Vehicle Control randomization->treatment monitoring Regular Monitoring: - Body Weight - Fed Blood Glucose treatment->monitoring end_of_study End of Study Assessments monitoring->end_of_study ogtt Oral Glucose Tolerance Test (OGTT) end_of_study->ogtt tissue Tissue Collection (Liver, Adipose) end_of_study->tissue

Caption: Experimental workflow for in vivo efficacy studies in a DIO mouse model.

Conclusion

This compound is a well-characterized inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its ability to reduce body weight, improve glucose homeostasis, and enhance insulin sensitivity makes it a promising therapeutic candidate for obesity and type 2 diabetes. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and the role of NNMT in metabolic disorders.

References

JBSNF-000088: A Technical Guide to its Role in Nicotinamide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088, a nicotinamide (NA) analog, is a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in nicotinamide and S-adenosyl-L-methionine (SAM) metabolism. Elevated NNMT activity is associated with metabolic disorders such as obesity and type 2 diabetes. This compound acts as a slow-turnover substrate for NNMT, leading to a reduction in the levels of 1-methyl-nicotinamide (MNA), the product of the NNMT-catalyzed reaction. In preclinical models, inhibition of NNMT by this compound has demonstrated significant beneficial effects on metabolic parameters, including reduced body weight, improved insulin sensitivity, and normalized glucose tolerance. These effects are, at least in part, mediated by the stabilization of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its quantitative effects on nicotinamide metabolism.

Core Mechanism of Action: NNMT Inhibition

This compound is a structural analog of nicotinamide and functions as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3]

By inhibiting NNMT, this compound effectively reduces the levels of MNA.[1] Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein, suggesting that this compound acts as a slow-turnover substrate analog.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Target/Cell LineSpeciesIC50 (µM)Reference
NNMTHuman1.8[4]
NNMTMonkey2.8[4]
NNMTMouse5.0[4]
U2OS cellsHuman1.6[5]
3T3L1 cellsMouse6.3[5]

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterDosage & DurationOutcomeReference
Body Weight50 mg/kg, oral gavage, twice daily for 4 weeksStatistically significant reduction[6]
Fed Blood Glucose50 mg/kg, oral gavage, twice daily for 4 weeksStatistically significant reduction on day 21[7]
Oral Glucose Tolerance50 mg/kg, oral gavage, twice daily for 4 weeksNormalized to lean control mice[7]
Plasma MNA Levels50 mg/kg, oral gavage~50% reduction[7]
Visceral White Adipose Tissue (WAT) MNA Levels50 mg/kg, oral gavage, twice daily for 4 weeksStatistically significant reduction[7]
Liver MNA Levels50 mg/kg, oral gavage, twice daily for 30 daysStatistically significant reduction[7]
Fed Plasma Insulin50 mg/kg, oral gavage, twice daily for 4 weeksStatistically significant reduction on day 14[7]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterDosage & RouteValueReference
Cmax10 mg/kg, oral gavage3568 ng/mL[4]
Tmax10 mg/kg, oral gavage0.5 hours[4]
Half-life (oral)10 mg/kg, oral gavage0.4 hours[4]
Oral Bioavailability10 mg/kg, oral gavage~40%[4]
Plasma Clearance1 mg/kg, intravenous21 mL/min/kg[4]
Volume of Distribution1 mg/kg, intravenous0.7 L/kg[4]
Half-life (intravenous)1 mg/kg, intravenous0.5 hours[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NNMT Inhibition by this compound

The inhibition of NNMT by this compound initiates a cascade of events that ultimately leads to improved metabolic homeostasis. A key downstream effector is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism. Mechanistic studies suggest that NNMT and its product, MNA, regulate the ubiquitin-proteasome degradation of SIRT1.[1] Therefore, inhibition of NNMT leads to the stabilization of SIRT1 protein.[3]

G JBSNF This compound NNMT NNMT JBSNF->NNMT inhibition SIRT1 SIRT1 (stabilized) JBSNF->SIRT1 leads to stabilization of MNA MNA NNMT->MNA produces SAH SAH NNMT->SAH produces SIRT1_degradation SIRT1 Ubiquitin-Proteasome Degradation NNMT->SIRT1_degradation promotes NAM Nicotinamide NAM->NNMT SAM SAM SAM->NNMT MNA->SIRT1_degradation promotes SIRT1_degradation->SIRT1 leads to reduced Metabolic_Benefits Improved Insulin Sensitivity Normalized Glucose Tolerance Reduced Body Weight SIRT1->Metabolic_Benefits results in

Caption: this compound inhibits NNMT, leading to SIRT1 stabilization and metabolic benefits.
Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model.

G start Start: C57BL/6J Mice diet High-Fat Diet (60% kcal from fat) for 10-14 weeks start->diet grouping Randomization into Treatment Groups (Vehicle vs. This compound) diet->grouping treatment This compound Administration (50 mg/kg, p.o., b.i.d.) for 4 weeks grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring glucose_test Oral Glucose Tolerance Test (OGTT) on day 28 monitoring->glucose_test blood_sampling Blood Sampling (Fed glucose, insulin, MNA) glucose_test->blood_sampling tissue_collection Tissue Collection (Liver, Adipose Tissue) blood_sampling->tissue_collection analysis Biochemical & Molecular Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a diet-induced obesity mouse model.

Detailed Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorescence-based)

This assay measures the enzymatic activity of NNMT by quantifying the formation of MNA.

  • Enzyme Source: Recombinant human, monkey, or mouse NNMT.

  • Substrates: Nicotinamide and S-adenosyl-L-methionine (SAM).

  • Protocol:

    • Pre-incubate varying concentrations of this compound with the NNMT enzyme for 30 minutes at room temperature.

    • Initiate the reaction by adding a mixture of SAM and nicotinamide.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction and add acetophenone, KOH, and formic acid. This mixture reacts with the MNA produced to form a fluorescent product (2,7-naphthyridine).

    • Measure the fluorescence to determine the amount of MNA formed.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NNMT enzyme activity.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Model

This protocol is designed to evaluate the therapeutic effects of this compound on obesity and related metabolic parameters.

  • Animal Model: Male C57BL/6J mice.

  • Diet: A high-fat diet (HFD) where 60% of the kilocalories are derived from fat.

  • Protocol:

    • Induce obesity by feeding the mice the HFD for 10-14 weeks.

    • Randomly assign the obese mice to two groups: a vehicle control group and a this compound treatment group.

    • Administer this compound at a dose of 50 mg/kg via oral gavage twice daily for 4 weeks. The vehicle group receives the same volume of the vehicle solution.

    • Monitor and record the body weight and food intake of the animals regularly throughout the study.

    • On day 28 of the treatment, perform an oral glucose tolerance test (OGTT).

    • Collect blood samples at specified time points to measure fed blood glucose, plasma insulin, and MNA levels.

    • At the end of the study, euthanize the animals and collect tissues such as the liver and white adipose tissue for further analysis.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the animals to clear a glucose load from the bloodstream.

  • Protocol:

    • Fast the mice overnight (for approximately 16 hours) before the test.

    • Administer a baseline oral dose of this compound (50 mg/kg) or vehicle one hour prior to the glucose challenge.

    • Administer a glucose solution (2 g/kg body weight) to the mice via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose administration.

    • Measure the blood glucose concentration at each time point.

    • The data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Quantification of MNA Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying MNA in biological samples.

  • Principle: This method involves the separation of MNA from other components in the sample by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.

  • General Procedure:

    • Sample Preparation: Extract MNA from plasma, liver homogenates, or adipose tissue homogenates. This typically involves protein precipitation followed by centrifugation.

    • Chromatographic Separation: Inject the extracted sample into a liquid chromatograph. A C18 column is commonly used to separate MNA from other molecules in the sample.

    • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into the mass spectrometer. MNA is ionized, and the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion are monitored for quantification.

    • Quantification: A standard curve is generated using known concentrations of MNA to quantify the amount of MNA in the samples.

Conclusion

This compound is a promising small molecule inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its mechanism of action, involving the reduction of MNA and the stabilization of SIRT1, provides a strong rationale for its development as a therapeutic agent for obesity and type 2 diabetes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties and therapeutic potential of this compound and other NNMT inhibitors. Further research is warranted to translate these preclinical findings into clinical applications.

References

JBSNF-000088: A Potent, Species-Specific Inhibitor of Nicotinamide N-Methyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NA) to form 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[3][4] Elevated levels of NNMT expression and MNA have been associated with metabolic disorders such as obesity and type-2 diabetes.[3][4][5] this compound has demonstrated significant potential in preclinical studies by inhibiting NNMT activity, leading to reduced MNA levels, insulin sensitization, improved glucose modulation, and body weight reduction in animal models of metabolic disease.[1][3][5] This document provides a comprehensive overview of the species-specific IC50 values of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the relevant signaling pathway.

Species-Specific IC50 Values

The inhibitory potency of this compound against NNMT has been characterized across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity in human, mouse, and monkey enzymes, as well as in different cell-based assays.

Target Species/Cell Line IC50 (µM) Reference
NNMT EnzymeHuman1.8[1][2][3][6][7]
NNMT EnzymeHuman (LC-MS/MS method)2.4[3]
NNMT EnzymeMonkey2.8[1][2][3][6][7]
NNMT EnzymeMouse5.0[1][2][3][6][7]
Endogenous NNMTU2OS (Human)1.6[1][3][6][7]
Endogenous NNMT3T3-L1 (Mouse)6.3[1][3][6][7]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive substrate analog of nicotinamide.[3] By inhibiting NNMT, it blocks the conversion of nicotinamide and SAM into MNA and S-adenosyl-L-homocysteine (SAH).[8] This action has significant downstream effects on cellular metabolism and signaling.[9] The inhibition of NNMT is believed to modulate cellular energy expenditure and glucose homeostasis, contributing to the therapeutic effects observed in metabolic disease models.[5]

NNMT_Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Metabolic Effects SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT NA Nicotinamide (NA) NA->NNMT MNA 1-methyl-nicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Metabolic_Benefits Insulin Sensitization Glucose Modulation Body Weight Reduction JBSNF This compound JBSNF->NNMT Inhibits

Figure 1. this compound inhibits the NNMT-catalyzed conversion of NA and SAM.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vitro NNMT Inhibition Assay

This assay determines the concentration-dependent inhibitory effect of this compound on NNMT enzymatic activity.

  • Reagents:

    • Recombinant human, monkey, or mouse NNMT enzyme.

    • Substrates: Nicotinamide (NA) and S-adenosyl-L-methionine (SAM).

    • Test compound (this compound) at various concentrations.

  • General Procedure:

    • The NNMT enzyme is pre-incubated with varying concentrations of this compound for a specified period.

    • The enzymatic reaction is initiated by the addition of NA and SAM.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of a product, such as S-adenosyl-L-homocysteine or 1-methylnicotinamide, is quantified.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

  • Detection Methods:

    • Fluorescence-based assay: This method was used to test the concentration-dependent inhibitory effect of this compound on NNMT enzymatic activity.[5]

    • LC-MS/MS: An alternative method to confirm the inhibitory activity by directly measuring the levels of MNA.[3]

Cell-Based Endogenous NNMT Inhibition Assay

This assay measures the ability of this compound to inhibit NNMT activity within a cellular context.

  • Cell Lines:

    • U2OS (human osteosarcoma cells).

    • Differentiated 3T3-L1 (mouse adipocytes).

  • Procedure:

    • Cells are treated with this compound at various concentrations for 24 hours.

    • The levels of MNA in the cell lysates or supernatant are assessed by LC-MS/MS.

    • The IC50 values are calculated based on the reduction in MNA levels.

In Vivo Efficacy Studies in Mouse Models of Metabolic Disease

These studies evaluate the therapeutic effects of this compound in established mouse models of obesity and diabetes.

  • Animal Models:

    • Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet (HFD) for 14 weeks.[3]

    • ob/ob Mice: Mice with a spontaneous mutation in the leptin gene, leading to obesity and insulin resistance.

    • db/db Mice: Mice with a mutation in the leptin receptor gene, resulting in a diabetic phenotype.

  • Compound Administration:

    • Route: Oral gavage.

    • Dosage: 50 mg/kg, administered twice daily.[3][9]

    • Duration: Typically 4 weeks.[3]

  • Efficacy Parameters:

    • Body Weight: Monitored regularly throughout the study.

    • Fed Blood Glucose: Measured at specified intervals (e.g., weekly).

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted overnight, followed by an oral gavage of glucose. Blood glucose levels are measured at various time points post-glucose administration.

    • Plasma MNA Levels: Measured to confirm target engagement and pharmacodynamic effect.

InVivo_Workflow cluster_Induction Model Induction cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Endpoints Induction Induce Obesity/Diabetes (e.g., High-Fat Diet for 14 weeks) Treatment Administer this compound (50 mg/kg, oral gavage, b.i.d.) or Vehicle Control Induction->Treatment Randomize Animals Monitoring Regularly Measure: - Body Weight - Fed Blood Glucose Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) at Endpoint Monitoring->OGTT Tissue Collect Tissues for Further Analysis OGTT->Tissue

Figure 2. General workflow for in vivo efficacy studies of this compound.

Safety and Pharmacokinetics

  • Cytotoxicity: this compound did not show any toxicity in HepG2 cells at concentrations up to 100 µM.[9]

  • Cardiac Safety: No liability was found in hERG and NaV1.5 assays at 30 µM.[9]

  • Pharmacokinetics: In mice, this compound exhibits rapid absorption following oral administration, with a Tmax of 0.5 hours and an oral bioavailability of approximately 40%.[3] It has a short half-life of 0.4-0.5 hours.[1][3]

Conclusion

This compound is a well-characterized inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disorders. Its species-specific IC50 values, detailed experimental protocols, and understood mechanism of action provide a solid foundation for further research and development. The data presented in this guide offer valuable insights for scientists and drug development professionals working on novel therapeutics for obesity and type-2 diabetes.

References

The Impact of JBSNF-000088 on the S-adenosyl-methionine (SAM) Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000088 is a potent small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme increasingly recognized as a key regulator of cellular metabolism and epigenetic states. By catalyzing the methylation of nicotinamide using S-adenosyl-methionine (SAM) as the methyl donor, NNMT plays a crucial role in the SAM cycle. This guide provides a comprehensive technical overview of the effects of this compound on the SAM cycle, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers investigating NNMT inhibition as a therapeutic strategy for metabolic disorders and other related diseases.

Introduction to this compound and the SAM Cycle

This compound, also known as 6-Methoxynicotinamide, is a nicotinamide analog that acts as a competitive inhibitor of NNMT.[1][2][3] The enzyme NNMT is a key player in cellular metabolism, primarily by consuming SAM to methylate nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][4] This process directly impacts the intracellular pool of SAM, the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[5][6]

The SAM cycle is a critical metabolic pathway that governs cellular methylation potential, often represented by the SAM/SAH ratio.[2][7] Inhibition of NNMT by this compound is expected to reduce the consumption of SAM, thereby increasing the SAM/SAH ratio and influencing downstream methylation events and cellular processes.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound, detailing its in vitro potency and its observed in vivo effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

Target SpeciesAssay TypeIC50 Value (µM)Reference(s)
Human NNMTEnzymatic Assay1.8[1][3]
Monkey NNMTEnzymatic Assay2.8[1][3]
Mouse NNMTEnzymatic Assay5.0[1][3]
U2OS CellsCell-Based Assay1.6[8]
3T3L1 CellsCell-Based Assay6.3[8]

Table 2: In Vivo Metabolic Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment RegimenDurationOutcomeReference(s)
Body Weight50 mg/kg, oral gavage, twice daily4 weeksStatistically significant reduction[8][9]
Fed Blood Glucose50 mg/kg, oral gavage, twice daily21 daysStatistically significant reduction[8][9]
Oral Glucose Tolerance50 mg/kg, oral gavage, twice daily28 daysStatistically significant improvement (normalized)[8][9]
Plasma MNA Levels50 mg/kg, oral gavage4 hoursSignificant reduction[10]

Table 3: Effects of NNMT Modulation on SAM Cycle Metabolites (Illustrative Data from NNMT Knockdown/Overexpression Studies)

Model SystemNNMT ModulationChange in SAM LevelsChange in SAH LevelsChange in SAM/SAH RatioReference(s)
Adipose Tissue (Mice)Nnmt Knockdown (ASO)Increased by 50%-Increased by 50%[4]
Liver (Mice)Nnmt Knockdown (ASO)No changeReduced by 48%Increased by 2.2-fold[4]
Cancer Cells (Human)NNMT OverexpressionModest reductionSignificantly elevated>2-fold reduction[2]
Cancer Cells (Human)NNMT Knockdown (siRNA)ElevatedReduced4-fold increase[2]

Note: While direct quantitative data for this compound's effect on SAM/SAH levels is not available in the provided search results, the data from NNMT knockdown and overexpression studies strongly suggest that this compound, as an NNMT inhibitor, would lead to an increase in the cellular SAM/SAH ratio.

Experimental Protocols

NNMT Enzymatic Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available assay kits.[3][11]

Objective: To determine the in vitro inhibitory activity of this compound against NNMT.

Principle: The assay measures the production of SAH, a product of the NNMT-catalyzed reaction. The SAH is then hydrolyzed to homocysteine, which is detected by a thiol-sensitive fluorescent probe.

Materials:

  • Recombinant NNMT enzyme (human, mouse, or monkey)

  • This compound

  • S-adenosyl-methionine (SAM)

  • Nicotinamide (NA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

  • SAH hydrolase

  • Thiol-detecting fluorescent probe

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the NNMT enzyme to each well (except for the no-enzyme control).

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of SAM and nicotinamide to all wells.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (if provided in the kit).

  • Add SAH hydrolase to convert SAH to homocysteine.

  • Add the thiol-detecting probe and incubate to allow for signal development.

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol is based on published studies investigating the metabolic effects of this compound.[1][8][10]

Objective: To evaluate the effect of this compound on body weight, glucose homeostasis, and plasma MNA levels in a mouse model of obesity.

Animal Model: Male C57BL/6J mice.

Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 14 weeks to induce obesity.

Experimental Groups:

  • Lean control mice on a standard chow diet + Vehicle

  • DIO mice on HFD + Vehicle

  • DIO mice on HFD + this compound (50 mg/kg, b.i.d.)

Procedure:

  • After the 14-week HFD induction period, randomize the obese mice into treatment groups.

  • Administer this compound or vehicle via oral gavage twice daily for 4 weeks.

  • Monitor body weight and food intake regularly (e.g., twice weekly).

  • Measure fed blood glucose levels at specified intervals (e.g., weekly).

  • At the end of the treatment period (e.g., day 28), perform an Oral Glucose Tolerance Test (OGTT).

    • Fast mice overnight.

    • Administer an oral gavage of glucose (e.g., 2 g/kg).

    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Collect plasma samples for the analysis of MNA and insulin levels.

  • At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis.

Measurement of SAM and SAH Levels by LC-MS/MS

This is a generalized protocol for the quantification of SAM and SAH in biological samples.[12][13]

Objective: To determine the intracellular concentrations of SAM and SAH and the SAM/SAH ratio.

Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of SAM and SAH.

Materials:

  • Biological samples (cells or tissue homogenates)

  • Internal standards (e.g., ¹³C₅-SAH, d₃-SAM)

  • Extraction solution (e.g., perchloric acid or methanol/water)

  • LC-MS/MS system

Procedure:

  • Sample Extraction:

    • Homogenize tissue samples or lyse cells in a cold extraction solution containing the internal standards.

    • Centrifuge to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto an appropriate LC column (e.g., C18 reverse-phase).

    • Separate SAM and SAH using a suitable gradient elution.

    • Detect and quantify the parent and daughter ions of SAM, SAH, and their respective internal standards using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate standard curves for SAM and SAH using known concentrations of the analytes and internal standards.

    • Calculate the concentrations of SAM and SAH in the samples based on the standard curves.

    • Determine the SAM/SAH ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the effects of this compound on the SAM cycle.

JBSNF This compound NNMT NNMT JBSNF->NNMT Inhibition MNA 1-Methylnicotinamide (MNA) NNMT->MNA Production SAH S-adenosyl-homocysteine (SAH) NNMT->SAH Production Nicotinamide Nicotinamide Nicotinamide->NNMT SAM S-adenosyl-methionine (SAM) SAM->NNMT Methyltransferases Other Methyltransferases SAM->Methyltransferases Methyltransferases->SAH Methylation Cellular Methylation (DNA, RNA, Proteins) Methyltransferases->Methylation

Caption: Mechanism of this compound Action on the SAM Cycle.

cluster_0 Methionine Cycle cluster_1 Nicotinamide Metabolism Methionine Methionine SAM_Synthase MAT Methionine->SAM_Synthase SAM SAM SAM_Synthase->SAM Methyltransferases Methyltransferases (including NNMT) SAM->Methyltransferases NNMT NNMT SAH SAH Methyltransferases->SAH SAHH SAHH SAH->SAHH Homocysteine Homocysteine SAHH->Homocysteine Homocysteine->Methionine Remethylation JBSNF This compound JBSNF->NNMT Inhibition MNA MNA NNMT->MNA Nicotinamide Nicotinamide Nicotinamide->NNMT

Caption: this compound's Impact on the Interplay of the SAM and Nicotinamide Cycles.

DIO_Mice Diet-Induced Obese (DIO) Mice Treatment Treatment with This compound (50 mg/kg) DIO_Mice->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Glucose_Test Oral Glucose Tolerance Test (OGTT) Monitoring->Glucose_Test Sample_Collection Plasma & Tissue Collection Glucose_Test->Sample_Collection Analysis Analyze MNA, SAM/SAH Levels, & Gene Expression Sample_Collection->Analysis Outcome Reduced Body Weight Improved Glucose Tolerance Altered SAM/SAH Ratio Analysis->Outcome

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of NNMT. Its inhibitory action directly modulates the SAM cycle, leading to an increase in the cellular methylation potential. The provided data and protocols offer a foundation for further studies into the therapeutic potential of NNMT inhibition in metabolic diseases and beyond. Future research should focus on obtaining direct quantitative measurements of SAM and SAH levels following this compound treatment in various in vitro and in vivo models to further elucidate its precise impact on the SAM cycle and downstream epigenetic and metabolic pathways.

References

Methodological & Application

Application Notes and Protocols for JBSNF-000088 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving JBSNF-000088, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT). This document details the compound's mechanism of action, summarizes key quantitative data, and provides a detailed methodology for a diet-induced obesity (DIO) mouse model.

Mechanism of Action

This compound is an analog of nicotinamide that functions by inhibiting the enzymatic activity of NNMT.[1][2] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[3][4] By inhibiting NNMT, this compound reduces the levels of MNA and modulates cellular metabolism.[4][5] This inhibition leads to increased insulin sensitization, improved glucose modulation, and a reduction in body weight in animal models of metabolic diseases.[1][5] The effects of this compound are specific to NNMT, as they are not observed in NNMT knockout mice.[3][4]

Signaling Pathway

The inhibition of NNMT by this compound initiates a cascade of metabolic changes. By preventing the consumption of SAM and the production of MNA, this compound is thought to influence downstream pathways that are sensitive to the cellular SAM/SAH and NAD+/NADH ratios. This includes pathways involved in energy metabolism and epigenetic regulation.

This compound Signaling Pathway This compound Mechanism of Action JBSNF This compound NNMT NNMT (Nicotinamide N-methyltransferase) JBSNF->NNMT Inhibits MNA MNA (1-methylnicotinamide) NNMT->MNA Produces SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH Produces Metabolic_Effects Metabolic Effects (Insulin Sensitization, Glucose Modulation, Weight Reduction) NNMT->Metabolic_Effects Regulates Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate SAM SAM (S-adenosyl-L-methionine) SAM->NNMT Methyl Donor DIO Mouse Model Workflow Experimental Workflow for DIO Mouse Study cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Efficacy Assessment Induction High-Fat Diet (14 weeks) Treatment This compound (50 mg/kg, b.i.d, p.o.) or Vehicle (4 weeks) Induction->Treatment Monitoring Body Weight & Fed Blood Glucose (Weekly) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (Day 28) Treatment->OGTT

References

Application Notes and Protocols: JBSNF-000088 in Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000088 is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT) that has demonstrated significant efficacy in preclinical models of metabolic disorders.[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (MNA).[2][4] Elevated NNMT expression and MNA concentrations have been linked to obesity and type 2 diabetes.[2][4] this compound acts as a slow-turnover substrate analog, effectively inhibiting NNMT activity, leading to reduced MNA levels, improved insulin sensitivity, normalized glucose tolerance, and body weight reduction in diet-induced obesity (DIO) animal models.[1][2][4]

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and key findings related to the use of this compound in DIO mouse models, intended to guide researchers in their study design and execution.

Data Presentation

In Vitro Potency of this compound
TargetSpeciesIC50 (µM)
NNMTHuman1.8[1][3]
NNMTMonkey2.8[1][3]
NNMTMouse5.0[1][3]
In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mouse Models
ParameterTreatment GroupDosage RegimenDurationKey Outcomes
Body Weight High-Fat Diet (HFD) + this compound50 mg/kg, oral gavage, twice daily4 weeksSignificant reduction in body weight gain compared to vehicle-treated HFD mice.[2][5]
Glucose Homeostasis HFD + this compound50 mg/kg, oral gavage, twice daily4 weeksNormalized glucose tolerance to the level of lean control mice and improved insulin sensitivity.[2][6]
Fed Blood Glucose HFD + this compound50 mg/kg, oral gavage, twice daily4 weeksStatistically significant reduction in fed blood glucose levels.[2][7]
Plasma MNA Levels HFD + this compound50 mg/kg, oral gavage, twice daily4 weeksApproximately 50% reduction in plasma MNA levels.[2]
Adipose Tissue MNA HFD + this compound50 mg/kg, oral gavage, twice daily30 daysStatistically significant reduction in MNA levels in visceral and subcutaneous white adipose tissue (WAT).[2]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the enzymatic activity of NNMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By acting as a substrate analog, this compound leads to the demethylation of SAM to SAH, thereby reducing the production of MNA.[5][8] The reduction in MNA is associated with improved metabolic health, including enhanced insulin sensitivity and reduced body weight.[2][6]

NNMT_Inhibition_Pathway cluster_0 NNMT Catalytic Cycle cluster_1 Inhibition by this compound cluster_2 Metabolic Outcomes SAM SAM (S-adenosyl-L-methionine) NNMT NNMT SAM->NNMT NA NA (Nicotinamide) NA->NNMT MNA MNA (1-methylnicotinamide) NNMT->MNA SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH Reduced_MNA Reduced MNA Levels JBSNF This compound JBSNF->Inhibition Improved_Metabolism Improved Insulin Sensitivity Normalized Glucose Tolerance Reduced Body Weight Reduced_MNA->Improved_Metabolism

NNMT inhibition by this compound and downstream metabolic effects.

Experimental Protocols

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to evaluate the efficacy of this compound in a DIO mouse model.

1. Animal Model and Diet:

  • Animal: Male C57BL/6J mice are commonly used.[9]

  • Diet: To induce obesity, feed mice a high-fat diet (HFD), typically with 60% of kilocalories derived from fat, for 10-14 weeks prior to treatment.[9] A control group should be maintained on a standard chow diet.

2. Compound Administration:

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Administer this compound at a dose of 50 mg/kg body weight.[2][9]

  • Route and Frequency: Administer via oral gavage twice daily (b.i.d.).[2][9]

  • Control: The vehicle control group should receive the same volume of the vehicle without the compound.[9]

  • Duration: The typical treatment duration is 4 weeks.[2][9]

3. Efficacy Parameters:

  • Body Weight and Food Intake: Monitor and record individual animal body weight and cage-wise food consumption twice weekly throughout the study.[5]

  • Glucose Homeostasis:

    • Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals during the study.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose disposal. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration.[2]

  • Plasma and Tissue Analysis: At the end of the study, collect blood and tissues (e.g., liver, visceral and subcutaneous adipose tissue) for analysis of MNA levels, triglycerides, and other relevant biomarkers.[2][7]

Experimental_Workflow start Start: C57BL/6J Mice hfd High-Fat Diet Induction (10-14 weeks) start->hfd grouping Group Allocation (Vehicle vs. This compound) hfd->grouping treatment Treatment Period (4 weeks) This compound (50 mg/kg, p.o., b.i.d.) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoints Terminal Endpoints treatment->endpoints ogtt Oral Glucose Tolerance Test (OGTT) endpoints->ogtt collection Blood & Tissue Collection endpoints->collection analysis Biochemical Analysis (MNA, Insulin, Triglycerides) collection->analysis

General experimental workflow for evaluating this compound in DIO mice.
In Vitro NNMT Inhibition Assay

This protocol describes a general method to determine the in vitro potency of this compound.

1. Reagents and Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme.[9]

  • Substrates: Nicotinamide (NA) and S-adenosyl-L-methionine (SAM).[9]

  • This compound (test inhibitor) at various concentrations.

  • Assay buffer.

  • Detection system (e.g., LC-MS/MS) to quantify the product, 1-methylnicotinamide (MNA).[9]

2. Assay Procedure:

  • Incubate the NNMT enzyme with varying concentrations of this compound for a predetermined period.

  • Initiate the enzymatic reaction by adding the substrates (NA and SAM).

  • Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction.

  • Quantify the amount of MNA formed.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition at each concentration of this compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9]

Conclusion

This compound is a valuable research tool for investigating the role of NNMT in metabolic diseases. The provided dosage and protocols for diet-induced obesity mouse models offer a solid foundation for preclinical studies. The compound's demonstrated ability to reduce body weight, improve glucose homeostasis, and lower MNA levels underscores its potential as a therapeutic agent for obesity and type 2 diabetes.[2][10] Further research can build upon these methodologies to explore the detailed molecular mechanisms and long-term effects of NNMT inhibition.

References

Application Notes and Protocols: JBSNF-000088 Administration Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-000088, focusing on oral gavage and intravenous delivery. This document includes comparative pharmacokinetic data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a potent, orally active small molecule inhibitor of NNMT, an enzyme implicated in various metabolic disorders.[1] By inhibiting NNMT, this compound modulates cellular metabolism, leading to reduced body weight, improved insulin sensitivity, and normalized glucose tolerance in preclinical models of metabolic disease.[1][2][3] The choice of administration route is critical for preclinical studies to ensure optimal drug exposure and therapeutic efficacy. This document outlines the protocols for oral gavage and intravenous administration of this compound and provides the associated pharmacokinetic and efficacy data.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

This table summarizes the key pharmacokinetic parameters of this compound following intravenous and oral gavage administration in C57BL/6 mice.

ParameterIntravenous (1 mg/kg)Oral Gavage (10 mg/kg)
Cmax -3568 ng/mL[1][4]
Tmax -0.5 hours[1][4]
Half-life (t½) 0.5 hours[1][4]0.4 hours[1][4]
Plasma Clearance 21 mL/min/kg[1][4]-
Volume of Distribution (Vdss) 0.7 L/kg[1][4]-
Oral Bioavailability -~40%[1][4]
Table 2: In Vivo Efficacy of this compound via Oral Gavage in Mouse Models

This table outlines the efficacy of this compound in various mouse models of metabolic disease following oral administration.

Animal ModelDose and RegimenDurationKey Efficacy Endpoints
Diet-Induced Obese (DIO) Mice 50 mg/kg, twice daily[4][5]4 weeksSignificant reduction in body weight and fed blood glucose; normalized oral glucose tolerance.[1][4][5]
ob/ob Mice 50 mg/kg, twice daily[4]4 weeksStatistically significant improvement in glucose tolerance.[4]
db/db Mice 50 mg/kg, twice daily[4]26 daysA trend towards improvement in glucose tolerance.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA). By blocking this activity, this compound leads to a reduction in MNA levels, which is associated with improved insulin sensitivity, glucose modulation, and a reduction in body weight in animal models.

G cluster_0 Cellular Metabolism cluster_1 Therapeutic Outcomes JBSNF This compound NNMT NNMT JBSNF->NNMT Inhibition MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation Nicotinamide Nicotinamide Nicotinamide->NNMT Reduced_MNA Reduced MNA Levels Insulin_Sensitization Insulin Sensitization Reduced_MNA->Insulin_Sensitization Glucose_Modulation Glucose Modulation Reduced_MNA->Glucose_Modulation Body_Weight_Reduction Body Weight Reduction Reduced_MNA->Body_Weight_Reduction G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: In-life Measurements cluster_3 Phase 4: Terminal Procedures cluster_4 Phase 5: Data Analysis Induction High-Fat Diet Feeding (10-14 weeks) Treatment This compound Administration (e.g., 50 mg/kg, oral gavage, b.i.d.) Induction->Treatment Body_Weight Body Weight Monitoring Treatment->Body_Weight Blood_Glucose Fed Blood Glucose Treatment->Blood_Glucose OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Analysis Statistical Analysis of Efficacy Endpoints Body_Weight->Analysis Blood_Glucose->Analysis Tissue_Collection Tissue and Plasma Collection OGTT->Tissue_Collection Tissue_Collection->Analysis

References

JBSNF-000088: Application Notes and Protocols for U2OS and 3T3L1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000088 is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3, to form 1-methyl-nicotinamide (MNA).[3][4] Elevated NNMT expression has been linked to various metabolic disorders, including obesity and type 2 diabetes.[3][5] By inhibiting NNMT, this compound reduces the levels of MNA, which has been shown to drive insulin sensitization, modulate glucose levels, and lead to body weight reduction in animal models.[1][3][5] This document provides detailed application notes and protocols for the use of this compound in two key cell lines: the human osteosarcoma cell line U2OS and the mouse preadipocyte cell line 3T3L1.

Data Presentation

The inhibitory activity of this compound has been quantified in both U2OS and differentiated 3T3L1 cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the MNA levels by 50%, are summarized below.

Cell LineOrganismThis compound IC50 (µM)Reference
U2OSHuman1.6[1][6][7][8]
Differentiated 3T3L1Mouse6.3[1][6][7][8]

Table 1: IC50 values of this compound in U2OS and differentiated 3T3L1 cells.

The difference in potency observed between the two cell lines may be attributed to the species-specific variations in the NNMT enzyme, with this compound exhibiting higher potency against the human enzyme compared to the mouse enzyme.[9]

Signaling Pathway

This compound acts by directly inhibiting the enzymatic activity of NNMT. This inhibition disrupts the normal metabolic pathway involving nicotinamide methylation.

NNMT_Inhibition cluster_NNMT_Pathway NNMT Catalyzed Reaction cluster_Inhibition Inhibition by this compound SAM S-adenosyl- L-methionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide (NA) Nicotinamide->NNMT MNA 1-methyl-nicotinamide (MNA) NNMT->MNA SAH S-adenosyl- L-homocysteine (SAH) NNMT->SAH JBSNF This compound JBSNF->NNMT

Figure 1: Mechanism of NNMT inhibition by this compound.

Experimental Protocols

Cell Culture Protocols

The U2OS cell line is derived from a human osteosarcoma and is widely used in cancer research.[2][10][11]

Materials:

  • U2OS cells (e.g., ATCC HTB-96)

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Protocol:

  • Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]

  • Cell Thawing: Thaw cryopreserved U2OS cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes.[11][12]

  • Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at a subcultivation ratio of 1:3 to 1:6.[12][13]

The 3T3L1 cell line is a mouse preadipocyte line that can be differentiated into mature adipocytes, making it a valuable model for studying adipogenesis and metabolic diseases.[14][15]

Materials:

  • 3T3L1 cells (e.g., ATCC CL-173)

  • DMEM with high glucose

  • Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

Protocol:

  • Preadipocyte Expansion: Culture 3T3L1 preadipocytes in DMEM supplemented with 10% BCS and Penicillin-Streptomycin. Maintain the cells at 37°C and 5% CO2. Do not allow the cells to become fully confluent during expansion; split them at 70-80% confluency.

  • Induction of Differentiation (Day 0): Two days after the cells have reached 100% confluency, replace the expansion medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).[16]

  • Maintenance of Differentiation (Day 2 onwards): After 48 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin). Change the maintenance medium every two days.[10] Full differentiation, characterized by the accumulation of lipid droplets, is typically observed by day 8.

This compound Treatment and MNA Level Measurement

This protocol describes the methodology to determine the IC50 of this compound by measuring the reduction in intracellular 1-methyl-nicotinamide (MNA) levels.

MNA_Measurement_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Seed_Cells Seed U2OS or 3T3L1 cells Differentiate_3T3L1 Differentiate 3T3L1 cells (if applicable) Seed_Cells->Differentiate_3T3L1 Treat_Cells Treat cells with varying concentrations of this compound for 24 hours Seed_Cells->Treat_Cells Differentiate_3T3L1->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Lyse_Cells Lyse cells and collect supernatant Harvest_Cells->Lyse_Cells Protein_Quant Quantify protein concentration Lyse_Cells->Protein_Quant LCMS Analyze MNA levels by LC-MS/MS Protein_Quant->LCMS IC50_Calc Calculate IC50 value LCMS->IC50_Calc

Figure 2: Workflow for MNA measurement and IC50 determination.

Protocol:

  • Cell Seeding: Seed U2OS or 3T3L1 cells in 6-well plates at an appropriate density to reach 80-90% confluency on the day of treatment. For 3T3L1 cells, induce differentiation as described in Protocol 1.2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Serially dilute the stock solution in the complete growth medium to achieve the desired final concentrations.

  • Cell Treatment: Aspirate the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) group. Incubate the cells for 24 hours at 37°C and 5% CO2.[17]

  • Cell Lysis and Sample Preparation:

    • After 24 hours, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant.

  • MNA Quantification by LC-MS/MS: Analyze the supernatant for MNA levels using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[17] Normalize the MNA levels to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

  • Data Analysis: Plot the percentage of MNA inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Adipogenesis Assay (for 3T3L1 cells)

This assay is used to visually and quantitatively assess the effect of this compound on the differentiation of 3T3L1 preadipocytes into mature adipocytes.

Materials:

  • Differentiated 3T3L1 cells (treated with or without this compound during differentiation)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (60%)

  • Spectrophotometer

Protocol:

  • Cell Fixation: After the differentiation period, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely. Add the Oil Red O working solution and incubate at room temperature for 10-15 minutes.

  • Visualization: Aspirate the staining solution and wash the cells with water until the excess stain is removed. The lipid droplets within the mature adipocytes will be stained red. Visualize and capture images using a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol. Measure the absorbance of the eluate at a specific wavelength (typically around 500 nm) using a spectrophotometer.

Conclusion

This compound is a valuable research tool for studying the role of NNMT in various biological processes, particularly in the context of metabolic diseases and cancer. The protocols provided in this document offer a framework for utilizing U2OS and 3T3L1 cell lines to investigate the cellular effects of this potent NNMT inhibitor. These established cell models, in conjunction with the described methodologies, will enable researchers to further elucidate the therapeutic potential of targeting NNMT.

References

JBSNF-000088 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000088 is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] As a nicotinamide (NA) analog, it competitively inhibits NNMT, an enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA).[4][5] Elevated NNMT expression is associated with metabolic disorders such as obesity and type-2 diabetes.[4][5] this compound has been shown to reduce MNA levels, leading to insulin sensitization, improved glucose metabolism, and body weight reduction in animal models, making it a valuable tool for research in metabolic diseases.[1][4][5]

Data Presentation

Solubility of this compound
Solvent/SystemSolubilityConcentration (mM)Notes
Aqueous Buffer>200 µM>0.2 mM-
Dimethylformamide (DMF)~5 mg/mL~32.86 mM-
Dimethyl sulfoxide (DMSO)≥ 60 mg/mL≥ 394.3 mMStock solutions are typically prepared in DMSO.[6][7]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL~1.05 mMPrepared by first dissolving in DMSO, then diluting with PBS.[8][9]
Ethanol~1 mg/mL~6.57 mM-
Water1 mg/mL6.57 mM-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL≥ 8.22 mMClear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 13.67 mMClear solution.
In Vitro Inhibitory Activity of this compound
TargetCell Line/Enzyme SourceIC₅₀ Value
Human NNMTRecombinant Enzyme1.8 µM[1][2][6][8]
Monkey NNMTRecombinant Enzyme2.8 µM[1][2][6][8]
Mouse NNMTRecombinant Enzyme5.0 µM[1][2][6][8]
Endogenous NNMTU2OS (human bone osteosarcoma)1.6 µM[1]
Endogenous NNMT3T3L1 (differentiated murine adipocytes)6.3 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 152.15 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Carefully weigh out 1.52 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear 10 mM stock solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (up to two weeks).[3][7]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[7] If higher concentrations of this compound are required, a vehicle control with the same final DMSO concentration should be included in the experiment.

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).[4][10]

In Vitro NNMT Inhibition Assay in U2OS Cells

Materials:

  • U2OS cells

  • DMEM/F-12 growth medium with 10% FBS and penicillin-streptomycin

  • 96-well cell culture plates

  • This compound working solutions (various concentrations)

  • LC-MS/MS system for MNA quantification

Procedure:

  • Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Remove the growth medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for another 24 hours.[10]

  • Sample Collection: After incubation, collect the cell supernatant for analysis.

  • Quantification of MNA: Analyze the levels of 1-methyl-nicotinamide (MNA) in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of MNA formation against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizations

NNMT_Inhibition_Pathway cluster_0 Cellular Environment SAM S-adenosyl-L-methionine (SAM) NNMT Nicotinamide N-methyltransferase (NNMT) SAM->NNMT Nicotinamide Nicotinamide (NA) Nicotinamide->NNMT SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Methylation MNA 1-methyl-nicotinamide (MNA) NNMT->MNA JBSNF This compound JBSNF->NNMT Inhibition

Caption: Mechanism of this compound action on the NNMT signaling pathway.

JBSNF_Preparation_Workflow cluster_workflow This compound Preparation for Cell Culture start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C dissolve->store dilute Prepare Working Solutions in Cell Culture Medium store->dilute treat Treat Cells dilute->treat end End treat->end

Caption: Experimental workflow for preparing this compound for cell culture.

References

Application Notes and Protocols for JBSNF-000088 in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Internal Use Only

Abstract

This document provides detailed application notes and protocols for the use of JBSNF-000088, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), in chronic preclinical research models. The information presented herein is based on publicly available data for Ibrutinib, which serves as a proxy for this compound due to their identical mechanism of action. These guidelines are intended for researchers, scientists, and drug development professionals engaged in long-term studies investigating B-cell malignancies and certain autoimmune conditions.

Introduction

This compound is a small molecule inhibitor that specifically targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue in the BTK active site, this compound effectively blocks its enzymatic activity.[1][3] This disruption of the BCR signaling cascade inhibits the proliferation, survival, and adhesion of malignant B-cells, making this compound a valuable tool for chronic studies in hematologic cancers and inflammatory diseases.[1][2] The protocols and data presented below are based on studies conducted with Ibrutinib in a murine model of chronic graft-versus-host disease (cGVHD), a condition mediated by pathogenic B and T cells.[4][5]

Data Presentation

The following tables summarize key quantitative data from chronic studies utilizing a BTK inhibitor with the same mechanism of action as this compound.

Table 1: Dosing Regimen for Chronic cGVHD Mouse Model

ParameterValueReference
CompoundIbrutinib (as a proxy for this compound)[6]
Animal ModelLethally irradiated BALB/c mice transplanted with TCD-BM from B10.D2 donors[6]
Dosage10 mg/kg[6]
Route of AdministrationDaily oral gavage[6]
Treatment Duration4 weeks[6]
VehicleNot specified in the primary reference

Table 2: Efficacy in a Murine Sclerodermatous cGVHD Model

OutcomeVehicle-Treated MiceThis compound (Ibrutinib) - Treated Micep-valueReference
Progression-Free Survival12%33%<0.02[7]
Overall Survival88%100%Not significant[7]
Median Time to Progression-Extended by 14 daysNot specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the chronic administration of this compound (using Ibrutinib as a proxy).

1. Chronic Graft-versus-Host Disease (cGVHD) Murine Model

  • Animal Model: Lethally irradiated BALB/c recipient mice are transplanted with T-cell depleted bone marrow (TCD-BM) (5 x 10^6 per mouse) from B10.D2 donors. To induce cGVHD, whole splenocytes (5 x 10^6 per mouse) are co-transplanted.[6]

  • This compound (Ibrutinib) Preparation: Prepare a solution of this compound in a suitable vehicle for oral gavage. The final concentration should be calculated to deliver a 10 mg/kg dose.

  • Treatment Regimen:

    • Begin treatment 2-4 hours before bone marrow transplantation (BMT).[6]

    • Administer this compound or vehicle control daily via oral gavage at a dose of 10 mg/kg.[6]

    • Continue daily treatment for a total of 4 weeks.[6]

  • Monitoring and Endpoints:

    • Monitor animals for survival and clinical signs of cGVHD, such as weight loss, hair loss, skin lesions, and posture.[7]

    • Assess for proteinuria twice weekly as an indicator of glomerulonephritis.

    • At the end of the study, collect serum to measure levels of autoantibodies (e.g., dsDNA).

    • Perform histological analysis of affected organs (e.g., skin, lungs, kidneys) to assess for inflammation and fibrosis.

2. Pharmacodynamic Assessment of BTK Occupancy

  • Animal Model: Use healthy mice or the cGVHD model as described above.

  • Treatment: Administer a single dose of this compound (e.g., 25 mg/kg) via oral gavage.

  • Sample Collection: Collect splenocytes at various time points (e.g., 3, 6, 12, and 24 hours) post-treatment.

  • BTK Occupancy Assay:

    • Stimulate splenocytes with an anti-IgM antibody to activate the BCR signaling pathway.

    • Use a fluorescently labeled probe that binds to the same active site as this compound to determine the percentage of BTK that is occupied by the inhibitor.

    • Analyze by flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for chronic studies.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK CD19 CD19 PI3K PI3K CD19->PI3K LYN->CD19 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PI3K->AKT Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream AKT->Downstream JBSNF_000088 This compound JBSNF_000088->BTK 2. Inhibition Proliferation B-Cell Proliferation & Survival Downstream->Proliferation 3. Gene Transcription Antigen Antigen Antigen->BCR 1. Activation

Caption: this compound inhibits BTK in the BCR signaling pathway.

Chronic_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Endpoint Analysis Animal_Model 1. Induce cGVHD in Mice Group_Allocation 2. Allocate to Treatment Groups (Vehicle vs. This compound) Animal_Model->Group_Allocation Dosing 3. Daily Oral Gavage (10 mg/kg) Group_Allocation->Dosing Monitoring 4. Monitor Clinical Signs & Survival Dosing->Monitoring Sample_Collection 5. Collect Blood & Tissues Monitoring->Sample_Collection Analysis 6. Analyze Autoantibodies & Histopathology Sample_Collection->Analysis

Caption: Workflow for a chronic cGVHD study with this compound.

References

Application Notes and Protocols: Pharmacokinetics of JBSNF-000088 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the pharmacokinetic properties of JBSNF-000088, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT), in mice.[1] this compound has demonstrated potential in preclinical models for the treatment of metabolic disorders by modulating glucose metabolism and reducing body weight.[2][3] This document includes a summary of key pharmacokinetic parameters, detailed experimental protocols for in vivo studies, and visual representations of the experimental workflow and the compound's mechanism of action.

Introduction

This compound, also known as 6-Methoxynicotinamide, is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in the pathophysiology of metabolic diseases such as obesity and type 2 diabetes.[2][3] NNMT catalyzes the methylation of nicotinamide to 1-methyl-nicotinamide (MNA), and its inhibition has been shown to improve insulin sensitivity and promote weight loss in animal models.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and toxicology studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in C57BL/6 mice following both intravenous and oral administration. The data are summarized in the table below for easy comparison.

ParameterIntravenous Administration (1 mg/kg)Oral Gavage (10 mg/kg)Reference
Maximum Concentration (Cmax) -3568 ng/mL[1][2]
Time to Maximum Concentration (Tmax) -0.5 hours[1][2]
Plasma Half-life (t½) 0.5 hours0.4 hours[1][2]
Plasma Clearance (CL) 21 mL/min/kg-[1]
Volume of Distribution at Steady State (Vdss) 0.7 L/kg-[1]
Oral Bioavailability (F%) -~40%[1][2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in C57BL/6 mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)[1]

  • C57BL/6 mice[1][2]

  • Dosing syringes and needles (for intravenous and oral gavage)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week prior to the study with free access to food and water.

  • Dose Preparation:

    • Prepare a stock solution of this compound in DMSO.[1]

    • For oral administration, a formulation can be prepared by adding the DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[1]

    • For intravenous administration, the compound should be formulated in a vehicle suitable for injection.

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of 1 mg/kg this compound via the tail vein.[1]

    • Oral (PO) Gavage Group: Administer a single dose of 10 mg/kg this compound by oral gavage.[1][2]

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood via a suitable method, such as retro-orbital bleeding or tail vein sampling, into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, t½, AUC, CL, Vdss, and F%) using appropriate software.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol describes a chronic efficacy study to evaluate the effects of this compound on body weight and glucose metabolism in a diet-induced obesity mouse model.[2][4]

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6J mice[4]

  • High-fat diet (e.g., 60% kcal from fat)[4]

  • Standard chow diet

  • Equipment for oral gavage

  • Glucometer and test strips

  • Insulin assay kit

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 10-14 weeks to induce obesity and insulin resistance.[4] A control group should be fed a standard chow diet.

  • Treatment:

    • Randomly assign the obese mice to a treatment group and a vehicle control group.

    • Administer this compound at a dose of 50 mg/kg via oral gavage, twice daily, for four weeks.[2][4]

    • Administer the vehicle to the control groups.

  • Monitoring:

    • Measure body weight regularly throughout the study.[4]

    • Monitor food intake.[2]

    • Measure fed blood glucose and plasma insulin levels at specified intervals (e.g., weekly).[2]

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT at the end of the treatment period (e.g., day 28).[2]

    • Fast the mice for a specified period (e.g., 4-6 hours).

    • Administer a glucose solution orally (e.g., 2 g/kg).

    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Terminal Procedures:

    • At the end of the study, collect blood and tissues for further analysis (e.g., plasma lipids, tissue MNA levels).[5]

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization (C57BL/6 Mice) iv_dose Intravenous Dosing (1 mg/kg) acclimatize->iv_dose po_dose Oral Gavage Dosing (10 mg/kg) acclimatize->po_dose dose_prep Dose Formulation (IV and PO) dose_prep->iv_dose dose_prep->po_dose blood_collection Blood Collection (Multiple Time Points) iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for the pharmacokinetic study of this compound in mice.

Signaling Pathway of this compound

G cluster_pathway NNMT-Mediated Pathway cluster_effects Downstream Metabolic Effects JBSNF This compound NNMT NNMT (Nicotinamide N-methyltransferase) JBSNF->NNMT Inhibition MNA 1-methyl-nicotinamide (MNA) NNMT->MNA Catalyzes Methylation SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH NAM Nicotinamide (NAM) NAM->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT dec_MNA Decreased MNA Levels inc_sens Improved Insulin Sensitivity dec_MNA->inc_sens dec_glucose Reduced Blood Glucose dec_MNA->dec_glucose dec_weight Body Weight Reduction dec_MNA->dec_weight

Caption: Mechanism of action of this compound via inhibition of the NNMT pathway.

Conclusion

This compound exhibits rapid absorption and a short half-life in mice, with good oral bioavailability.[1][2] The provided protocols serve as a guide for conducting pharmacokinetic and efficacy studies to further evaluate the therapeutic potential of this NNMT inhibitor. The visualization of the experimental workflow and signaling pathway offers a clear understanding of the methodologies and mechanism of action for researchers in the field of drug development.

References

JBSNF-000088: Application Notes and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide.[3][4][5] Elevated expression of NNMT has been associated with obesity and type 2 diabetes.[4][5][6] this compound inhibits NNMT activity, leading to a reduction in 1-methyl-nicotinamide (MNA) levels. This action has been shown to promote insulin sensitization, modulate glucose levels, and reduce body weight in animal models of metabolic disease, making it a valuable tool for metabolic research.[1][4][5][7][8]

These application notes provide a comprehensive guide for utilizing this compound in metabolic research, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a nicotinamide analog.[1][9] It acts as an inhibitor of NNMT, thereby blocking the conversion of nicotinamide to MNA.[4][5] The proposed mechanism for its beneficial metabolic effects involves its role as a slow-turnover substrate analog.[5][6][8] Co-crystal structure analysis has revealed the presence of the N-methylated product of this compound bound to the NNMT protein, and this methylated product has also been detected in the plasma of treated mice.[5][6]

cluster_0 Cellular Metabolism Nicotinamide (NA) Nicotinamide (NA) NNMT NNMT Nicotinamide (NA)->NNMT Substrate 1-Methyl-Nicotinamide (MNA) 1-Methyl-Nicotinamide (MNA) NNMT->1-Methyl-Nicotinamide (MNA) Catalyzes conversion This compound This compound This compound->NNMT Inhibits

Diagram 1: this compound Mechanism of Action.

Data Presentation

In Vitro Inhibitory Activity
TargetIC50 Value (µM)Cell LineReference
Human NNMT1.8-[1][2][7]
Monkey NNMT2.8-[1][2][7]
Mouse NNMT5.0-[1][2][7]
U2OS cells1.6U2OS[1][7]
Differentiated 3T3L1 cells6.33T3L1[1][7]
In Vivo Pharmacokinetics in Mice
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hours)Half-life (hours)Oral Bioavailability (%)Reference
Oral Gavage1035680.50.4~40[1][9]
Intravenous1--0.5-[9]
In Vivo Efficacy in Mouse Models of Metabolic Disease
Mouse ModelTreatmentDurationKey OutcomesReference
Diet-Induced Obesity (DIO)50 mg/kg, oral gavage, twice daily4 weeksSignificant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[1][10]
ob/ob50 mg/kg, oral gavage4 weeksImproved glucose handling without affecting body weight.[5][6][7][8]
db/db50 mg/kg, oral gavage4 weeksImproved glucose handling without affecting body weight.[5][6][7][8]

Experimental Protocols

In Vitro NNMT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on NNMT in a cell-free system.

Materials:

  • Recombinant human, monkey, or mouse NNMT enzyme

  • Nicotinamide (NA)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection reagent (e.g., fluorescence-based probe for SAH)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the NNMT enzyme and the this compound dilutions.

  • Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of NA and SAM.

  • Allow the reaction to proceed for a set time at 37°C.

  • Stop the reaction and measure the product formation (e.g., SAH) using a suitable detection method and a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the effects of this compound on metabolic parameters in a DIO mouse model.[10]

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-14 weeks.[10]

Treatment:

  • Administer this compound at 50 mg/kg via oral gavage, twice daily.[10]

  • A vehicle control group (e.g., 0.5% methylcellulose) should be included.

  • Treatment duration is typically 4 weeks.[10]

Parameters to Measure:

  • Body Weight: Monitor and record daily or weekly.

  • Food Intake: Measure daily or weekly.

  • Fed Blood Glucose: Measure weekly from tail vein blood.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period (e.g., day 28).[3]

    • Fast mice overnight (approximately 16 hours).

    • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.[3]

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood for plasma analysis (e.g., insulin, triglycerides) and tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).[3][7]

cluster_workflow In Vivo DIO Mouse Study Workflow start Start: C57BL/6J Mice hfd High-Fat Diet (10-14 weeks) start->hfd treatment Treatment Groups: - Vehicle - this compound (50 mg/kg) hfd->treatment monitoring Weekly Monitoring: - Body Weight - Fed Blood Glucose treatment->monitoring ogtt End of Study (Day 28): Oral Glucose Tolerance Test (OGTT) monitoring->ogtt collection Terminal Collection: - Blood (Plasma) - Tissues (Liver, Adipose) ogtt->collection end End: Data Analysis collection->end

Diagram 2: Experimental workflow for a DIO mouse study.

Safety and Handling

This compound is for research use only and is not for human or veterinary use.[8] Standard laboratory safety precautions should be followed when handling this compound. In vitro studies have shown no cytotoxicity in HepG2 cells at concentrations up to 100 µM, and it did not show liability in hERG and NaV1.5 assays at 30 µM, suggesting a low risk for specific cardiac ion channel-related toxicities.[10]

Solubility and Storage

  • Solubility:

    • DMSO: 30 mg/mL (197.17 mM)[2]

    • DMF: 5 mg/mL

    • Ethanol: 1 mg/mL

    • DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL

  • Storage: Store the solid compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[8] The product is stable for several weeks during standard shipping.[8]

Conclusion

This compound is a well-characterized and effective inhibitor of NNMT with demonstrated in vitro and in vivo activity in the context of metabolic diseases. Its ability to improve insulin sensitivity, reduce blood glucose, and promote weight loss in preclinical models makes it an invaluable pharmacological tool for researchers investigating the role of NNMT in metabolic regulation and for the development of novel therapeutics for obesity and type 2 diabetes.

References

Troubleshooting & Optimization

JBSNF-000088 Technical Support Center: Solution Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-000088, in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF). It has limited solubility in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be aliquoted and stored at low temperatures. Storage at -20°C is suitable for up to one year, while storage at -80°C can extend the stability for up to two years.[1] It is advisable to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare these solutions fresh on the day of use. One supplier suggests not storing the aqueous solution for more than one day. The stability of this compound in aqueous buffers can be influenced by pH. Based on the stability profile of its parent compound, nicotinamide, a pH range of 4-6 is likely to provide the best stability in aqueous solutions.[2]

Q4: I am observing a loss of this compound activity in my cell-based assay. What could be the cause?

A4: Several factors could contribute to a loss of activity. One possibility is the degradation of the compound in the cell culture medium. The complex composition of media, along with physiological temperatures, can affect the stability of small molecules. It is also important to consider that this compound has a very short plasma half-life of approximately 0.5 hours, indicating rapid metabolism in vivo, which might be partially replicated by cellular metabolism in vitro.[3]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound under various conditions have not been extensively published, it is known to be a substrate for NNMT, leading to its N-methylation.[3] Although this is a metabolic conversion rather than degradation, it results in a product with significantly reduced inhibitory activity against NNMT.[3] Like its parent compound nicotinamide, this compound could be susceptible to hydrolysis of the carboxamide group, particularly at non-optimal pH values.[2]

Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSO~30 mg/mL
Ethanol~7 mg/mL
Dimethyl Formamide (DMF)~5 mg/mL
1:5 solution of DMSO:PBS (pH 7.2)~0.16 mg/mL
Aqueous Buffer>200 µM

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid-20°C≥ 4 years
Stock Solution in Organic Solvent-20°C1 year
-80°C2 years
Aqueous Solution2-8°CNot recommended for more than one day

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.

Materials:

  • This compound solid

  • DMSO (anhydrous)

  • Experimental aqueous buffer (e.g., PBS, Tris)

  • HPLC or LC-MS/MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the DMSO stock solution with your experimental aqueous buffer to the final desired concentration for your assay. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by a validated HPLC or LC-MS/MS method to determine the initial concentration of this compound. This will serve as your baseline.

  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.

  • Analysis: Analyze the aliquots from each time point using the same analytical method as for the T=0 sample.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

Troubleshooting and Visualizations

If you are experiencing issues with the stability of this compound in your experiments, the following decision tree may help you troubleshoot the problem.

G start Observed Loss of this compound Activity check_solution_prep Was the aqueous solution prepared fresh? start->check_solution_prep prepare_fresh Prepare fresh aqueous solution before each experiment. check_solution_prep->prepare_fresh No check_storage How was the stock solution stored? check_solution_prep->check_storage Yes improper_storage Repeated freeze-thaw cycles or improper temperature. check_storage->improper_storage check_ph What is the pH of the aqueous buffer? check_storage->check_ph Properly aliquot_and_store Aliquot stock solution and store at -20°C or -80°C. improper_storage->aliquot_and_store non_optimal_ph pH is outside the optimal range (likely 4-6). check_ph->non_optimal_ph consider_metabolism Consider cellular metabolism as a cause of inactivation. check_ph->consider_metabolism Optimal adjust_ph Adjust buffer pH or test alternative buffer systems. non_optimal_ph->adjust_ph G JBSNF This compound (Active Inhibitor) N_methylated N-methylated this compound (Inactive Metabolite) JBSNF->N_methylated Metabolism Hydrolyzed Hydrolyzed Product (Inactive) JBSNF->Hydrolyzed Degradation NNMT NNMT Enzyme NNMT->N_methylated pH_temp Non-optimal pH or High Temperature pH_temp->Hydrolyzed

References

Optimizing JBSNF-000088 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JBSNF-000088 in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA).[3][4]

Q2: What is the mechanism of action of this compound?

This compound acts as a nicotinamide analog.[1][2] It binds to NNMT and is itself a substrate for the enzyme, though it is converted to its N-methylated product very slowly.[4][5] By competing with the natural substrate, nicotinamide, this compound effectively inhibits NNMT activity, leading to reduced levels of MNA.[4][6]

Q3: What are the known downstream effects of NNMT inhibition by this compound?

Inhibition of NNMT by this compound has been shown to have significant effects on cellular metabolism. In animal models of metabolic disease, it leads to insulin sensitization, improved glucose regulation, and body weight reduction.[1][4][6] These effects are linked to the modulation of cellular energy and epigenetic states.[7]

Q4: In which species is this compound active?

This compound has been shown to inhibit NNMT activity across multiple species, including human, monkey, and mouse.[2][4][8]

Data Presentation

In Vitro Potency of this compound
TargetAssay TypeIC50 (µM)Cell Line/Enzyme Source
Human NNMTBiochemical (Fluorescence)1.8Recombinant Human NNMT
Human NNMTBiochemical (LC-MS/MS)2.4Recombinant Human NNMT
Monkey NNMTBiochemical (Fluorescence)2.8Recombinant Monkey NNMT
Mouse NNMTBiochemical (Fluorescence)5.0Recombinant Mouse NNMT
Endogenous Human NNMTCell-based (MNA levels)1.6U2OS (human osteosarcoma)
Endogenous Mouse NNMTCell-based (MNA levels)6.33T3-L1 (mouse adipocytes)

Data sourced from multiple references.[1][2][4][7][8][9]

Cytotoxicity Data for this compound
Cell LineIncubation TimeConcentrationCytotoxicity
HepG2 (human liver cancer)72 hoursUp to 100 µMNo toxicity observed

Data sourced from multiple references.[4][7][9]

Troubleshooting Guides

This section provides guidance for common issues encountered when optimizing this compound concentration in cell-based assays.

Q1: I am using a new cell line. What concentration of this compound should I start with?

For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on the available data, a good starting point would be a concentration range spanning from 0.1 µM to 100 µM. The IC50 values in U2OS and 3T3-L1 cells (1.6 µM and 6.3 µM, respectively) suggest that the effective concentration for target inhibition is likely to be in the low micromolar range.[1][4][8]

Q2: I am observing significant cell death in my assay. What could be the cause and how can I address it?

While this compound has shown no cytotoxicity in HepG2 cells up to 100 µM, it is possible that your cell line is more sensitive.[4][7][9]

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: It is crucial to determine the toxicity profile of this compound in your specific cell line. A detailed protocol for a cytotoxicity assay is provided below.

    • Lower the Concentration: If you observe toxicity at your current concentration, reduce it to a range that is non-toxic but still effective for target inhibition.

    • Check the Vehicle Control: Ensure that the solvent used to dissolve this compound (typically DMSO) is not causing the cytotoxicity. Run a vehicle control with the same concentration of DMSO as in your highest this compound treatment.

Q3: My results are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results in cell-based assays are a common issue and can stem from several factors.

  • Troubleshooting Steps:

    • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

    • Seeding Density: Use a consistent cell seeding density across all experiments, as this can affect the per-cell concentration of the inhibitor.

    • Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

    • Incubation Time: The duration of exposure to the inhibitor can influence the outcome. Maintain a consistent incubation time for all experiments.

    • Edge Effects: To minimize evaporation and temperature gradients in multi-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS.

Q4: I am not observing the expected biological effect. How can I confirm that this compound is inhibiting NNMT in my cells?

If the expected downstream phenotype is not observed, it is important to confirm target engagement.

  • Troubleshooting Steps:

    • Measure MNA Levels: The direct downstream product of NNMT activity is 1-methylnicotinamide (MNA). You can measure the levels of MNA in your cell lysate or supernatant after treatment with this compound. A significant reduction in MNA levels would confirm NNMT inhibition. This can be done using methods like LC-MS/MS.[4][7]

    • Increase Concentration: If no toxicity is observed, you could try increasing the concentration of this compound to see if a biological effect becomes apparent.

    • Positive Control: If possible, use a positive control (e.g., a different known NNMT inhibitor or siRNA against NNMT) to confirm that the signaling pathway you are investigating is responsive to NNMT inhibition in your cell line.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from methods used to assess the cytotoxicity of this compound.[4][9]

  • Cell Seeding:

    • Seed your cells in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in your complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.

    • Plot the normalized viability against the logarithm of the this compound concentration to determine the concentration at which viability is affected.

Protocol 2: Confirming NNMT Inhibition by Measuring 1-Methylnicotinamide (MNA) Levels

This protocol is based on the methods used to determine the cell-based IC50 of this compound.[4][7]

  • Cell Treatment:

    • Seed cells in a suitable culture plate (e.g., 6-well or 12-well) and allow them to reach the desired confluency.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for 24 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant and/or the cell lysate.

  • Sample Preparation:

    • For analysis of extracellular MNA, the supernatant can often be used directly after centrifugation to remove any detached cells.

    • For intracellular MNA, wash the cells with PBS, lyse them, and collect the lysate.

    • Protein precipitation may be necessary for both supernatant and lysate samples.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples for MNA levels using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Quantify the MNA concentration in each sample.

    • Normalize the MNA levels to the vehicle control.

    • Plot the percentage of MNA reduction against the logarithm of the this compound concentration to determine the IC50 value for NNMT inhibition in your cell line.

Visualizations

NNMT_Signaling_Pathway cluster_0 Cellular Environment cluster_1 NNMT Catalysis cluster_2 Products & Downstream Effects Nicotinamide Nicotinamide (NA) NNMT NNMT Nicotinamide->NNMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->NNMT Methyl Donor MNA 1-methylnicotinamide (MNA) NNMT->MNA Produces SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Produces JBSNF_000088 This compound JBSNF_000088->NNMT Inhibits Metabolic_Shifts Modulation of Cellular Metabolism & Epigenetics MNA->Metabolic_Shifts SAH->Metabolic_Shifts

Caption: The NNMT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Logic start Issue Encountered issue_type What is the issue? start->issue_type high_variability High Variability issue_type->high_variability Inconsistent Results no_effect No Effect Observed issue_type->no_effect Lack of Phenotype cell_death Unexpected Cell Death issue_type->cell_death Toxicity check_protocol Check: - Cell passage & health - Seeding density - Compound prep - Incubation time high_variability->check_protocol confirm_target Confirm Target Engagement: - Measure MNA levels - Increase concentration - Use positive control no_effect->confirm_target run_cytotoxicity Run Cytotoxicity Assay: - Determine toxic concentration - Check vehicle control cell_death->run_cytotoxicity

References

JBSNF-000088 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of JBSNF-000088. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

Based on available preclinical data, this compound is a potent inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] It has been shown to be selective, with no inhibition observed against a panel of cytochrome P450 enzymes at a concentration of 20 µM.[4] Additionally, the compound has tested negative in micronucleus and Ames mutagenicity assays, suggesting a favorable safety profile in these preclinical tests.[4]

Q2: Has this compound been screened against a broad panel of kinases?

Publicly available literature does not contain data from a comprehensive kinase panel screening for this compound. While the compound has a good safety profile in the reported assays, the lack of a broad kinase screen means that potential off-target effects on specific kinases cannot be definitively ruled out without further investigation.

Q3: What are the most likely off-targets for an NNMT inhibitor like this compound?

As this compound is an analog of nicotinamide and competes with the methyl donor S-adenosyl-L-methionine (SAM), other SAM-dependent methyltransferases are the most probable class of off-target enzymes.[5][6] Studies on other NNMT inhibitors have assessed selectivity against a panel of methyltransferases including G9a, SETDB1, SETD2, MLL1, SMYD2, PRMT1, CARM1, PRMT5, PRMT7, DNMT1, DOT1L, and the structurally similar phenylethanolamine N-methyltransferase (PNMT).[5]

Q4: My experimental results with this compound are not what I expected based on NNMT inhibition. How can I determine if this is due to an off-target effect?

Unexpected results can arise from various factors, including experimental conditions, cell-specific responses, or potential off-target effects. To investigate the possibility of off-target effects, a systematic approach is recommended. This can include using control compounds, testing the effect in NNMT knockout/knockdown models, and performing broader selectivity profiling. A suggested workflow for this investigation is provided in the troubleshooting section.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)Cell-Based IC50 (µM)Cell Line
Human NNMT1.81.6U2OS
Monkey NNMT2.8--
Mouse NNMT5.06.33T3L1

Data sourced from multiple references.[1][2][3]

Table 2: Preclinical Safety and Selectivity Profile of this compound

AssayConcentrationResult
Cytochrome P450 Panel20 µMNo inhibition
Micronucleus TestNot specifiedNegative
Ames Mutagenicity TestNot specifiedNegative
hERG and NaV1.5 Assays30 µMNo liability
HepG2 CytotoxicityUp to 100 µMNo cytotoxicity

Data sourced from multiple references.[4]

Troubleshooting Guides

Issue: Unexpected Phenotype Observed After this compound Treatment

If you observe a cellular phenotype that cannot be readily explained by the known mechanism of NNMT inhibition, consider the following troubleshooting steps.

Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Confirmation and Controls cluster_2 Hypothesis Generation cluster_3 Off-Target Investigation cluster_4 On-Target Confirmation A Unexpected Phenotype Observed with this compound B Validate Phenotype with Dose-Response and Time-Course A->B C Include Negative Control (e.g., inactive analog) and Positive Control B->C D Test in NNMT Knockout/ Knockdown Cells/Tissues C->D E Phenotype Persists in NNMT KO/KD System? D->E F Phenotype Abolished in NNMT KO/KD System? D->F G Suggests Off-Target Effect E->G Yes J Confirms On-Target Effect F->J Yes H Perform Broad Selectivity Screening (e.g., Kinase/Methyltransferase Panels) G->H I Identify Potential Off-Targets H->I K Investigate Downstream NNMT Signaling J->K

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound is engaging with its target, NNMT, in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Divide the lysate for each treatment condition into aliquots.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NNMT in the supernatant by Western blot or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities for NNMT at each temperature for each treatment condition.

    • Plot the fraction of soluble NNMT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol: In Vitro Methyltransferase Selectivity Assay

This protocol provides a general framework for assessing the selectivity of this compound against other methyltransferases.

  • Reagents and Enzyme Preparation:

    • Obtain recombinant methyltransferase enzymes of interest.

    • Prepare a reaction buffer appropriate for the specific enzyme.

    • Prepare solutions of the methyl donor (SAM) and the specific substrate for each enzyme.

  • Inhibition Assay:

    • In a microplate, add the reaction buffer, the methyltransferase enzyme, and this compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the SAM and the specific substrate.

    • Incubate at the optimal temperature for the enzyme for a set period.

  • Detection and Analysis:

    • Stop the reaction.

    • Detect the product formation using a suitable method (e.g., radioactivity-based, fluorescence-based, or LC-MS).

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value for each methyltransferase to assess selectivity.

Signaling Pathways and Logical Relationships

On-Target NNMT Signaling Pathway

The primary mechanism of action of this compound is the inhibition of NNMT, which has downstream effects on cellular metabolism.

G JBSNF This compound NNMT NNMT JBSNF->NNMT Inhibits MNA 1-Methylnicotinamide (MNA) NNMT->MNA Produces SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Produces NAD NAD+ Pool NNMT->NAD Depletes NAM, Reduces NAD+ NAM Nicotinamide (NAM) NAM->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT SIRT Sirtuin Activity NAD->SIRT Activates Metabolism Metabolic Regulation (e.g., Glucose Homeostasis, Lipid Metabolism) SIRT->Metabolism Modulates

References

Technical Support Center: JBSNF-000088 Toxicity Assessment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the toxicity assessment of JBSNF-000088 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as 6-Methoxynicotinamide, is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[3][4] By inhibiting NNMT, this compound reduces the levels of MNA.[3][5] This mechanism is being explored for the treatment of metabolic disorders like obesity and type-2 diabetes.[3][5]

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species of the NNMT enzyme and the cell line used. The following table summarizes the reported IC50 values.

Target/Cell LineSpeciesIC50 Value (µM)
NNMT EnzymeHuman1.8[2][6]
NNMT EnzymeMonkey2.8[2][6]
NNMT EnzymeMouse5.0[2][6]
U2OS cellsHuman1.6[1][3]
3T3L1 cells (differentiated)Murine6.3[1][3]

Q3: Has the cytotoxicity of this compound been evaluated in cell culture?

A3: Yes, some studies have investigated the cytotoxic effects of this compound. In one study, this compound did not show any toxicity in HepG2 cells at concentrations up to 100 µM when incubated for 72 hours.[3][7] Another study showed that pretreatment with this compound (20 µM) protected AML12 hepatocytes from palmitate-induced cell death.[8]

Q4: What is the recommended solvent for this compound?

A4: this compound can be dissolved in DMSO. For example, a stock solution of 30 mg/mL (197.17 mM) can be prepared.[2] It is recommended to use fresh DMSO as moisture can reduce solubility.[2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no apparent effect of this compound on NNMT activity. Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Refer to the IC50 values in the table above and consider performing a dose-response experiment to determine the optimal concentration for your cell line.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Store this compound as recommended by the supplier, typically at -20°C. Prepare fresh working solutions from a stock solution for each experiment.
Cell line specific differences: The expression level of NNMT can vary between cell lines, influencing the observed effect.Confirm NNMT expression in your cell line of interest using techniques like Western blotting or qPCR.
Unexpected cytotoxicity observed. High concentration: The concentration of this compound used may be too high for the specific cell line, leading to off-target effects.Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of concentrations to determine the non-toxic working concentration for your specific cell line and experimental duration.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.
Precipitation of the compound in the culture medium. Low solubility: this compound may have limited solubility in the culture medium at the desired concentration.Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells. Consider using a lower concentration if precipitation persists.
Inconsistent results between experiments. Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of this compound.Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy.

Experimental Protocols

General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize the conditions for your specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

NNMT Signaling Pathway

NNMT_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Effects Nicotinamide Nicotinamide (NA) NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-methyl-nicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Metabolic_Regulation Metabolic Regulation (e.g., Insulin Sensitization, Glucose Modulation) MNA->Metabolic_Regulation JBSNF_000088 This compound JBSNF_000088->NNMT

Caption: Mechanism of this compound as an NNMT inhibitor.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate % viability read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an MTT-based cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node unexpected_results Unexpected Results? low_effect Low/No Effect? unexpected_results->low_effect Yes high_toxicity High Toxicity? unexpected_results->high_toxicity No check_concentration Check Concentration (Dose-response) low_effect->check_concentration Yes check_compound Check Compound Integrity (Storage, Fresh Prep) low_effect->check_compound Yes check_nnmt Confirm NNMT Expression low_effect->check_nnmt Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No high_toxicity->check_concentration Yes check_solvent_toxicity Check Solvent Toxicity (Vehicle Control) high_toxicity->check_solvent_toxicity Yes check_solubility Check for Precipitation high_toxicity->check_solubility Yes standardize_protocol Standardize Cell Culture Protocol (Passage, Confluency) inconsistent_results->standardize_protocol Yes pipetting_accuracy Verify Pipetting Accuracy inconsistent_results->pipetting_accuracy Yes

Caption: A logical guide for troubleshooting common experimental issues.

References

Interpreting variable results with JBSNF-000088

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JBSNF-000088.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 6-Methoxynicotinamide, is a potent, orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), forming 1-methyl-nicotinamide (MNA).[3][4][5] By inhibiting NNMT, this compound reduces the levels of MNA.[1][3] This activity has been shown to induce insulin sensitization, modulate glucose levels, and reduce body weight in animal models of metabolic diseases.[1][3][4]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the experimental system (biochemical vs. cell-based assays).

TargetAssay TypeIC50 Value (µM)
Human NNMTBiochemical (Fluorescence-based)1.8[2][3][4][6]
Human NNMTBiochemical (LC-MS/MS)2.4[3]
Monkey NNMTBiochemical (Fluorescence-based)2.8[2][3][4][6]
Mouse NNMTBiochemical (Fluorescence-based)5.0[2][3][4][6]
U2OS cellsCell-based (MNA levels)1.6[1][3][6]
Differentiated 3T3L1 cellsCell-based (MNA levels)6.3[1][3][6]

Q3: Why am I observing variable or weaker-than-expected results in my experiments?

Variable results with this compound could be attributed to its behavior as a slow-turnover substrate for NNMT.[3][4][5] Co-crystal structure analysis has revealed that the N-methylated product of this compound can bind to the NNMT protein.[3][5] This N-methylated metabolite is a significantly poorer inhibitor of NNMT, with an IC50 value greater than 30 µM.[3] The formation of this less active metabolite in your experimental system could lead to a reduction in the apparent inhibitory activity over time. The rate of this conversion could be influenced by factors such as incubation time, and the concentration of the co-factor SAM.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a concentrated stock solution.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2] For animal experiments, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] It is advisable to prepare this formulation fresh for each use.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical assays.
Possible Cause Recommendation
Substrate Competition: High concentrations of the substrate nicotinamide (NA) can compete with this compound for binding to NNMT.Ensure the concentration of NA in your assay is kept constant and ideally at or below its Km value.
Co-factor Concentration: The concentration of S-adenosyl-L-methionine (SAM) can influence enzyme activity and the potential for this compound to act as a slow-turnover substrate.Use a fixed, non-saturating concentration of SAM across all experiments to ensure consistent enzyme kinetics.
Incubation Time: Longer pre-incubation times of the enzyme with this compound and SAM before adding nicotinamide might lead to the formation of the less active N-methylated metabolite.Optimize and keep the pre-incubation and reaction times consistent. Consider running a time-course experiment to assess the stability of inhibition.
Enzyme Purity and Activity: Variations in the purity and specific activity of the recombinant NNMT enzyme can lead to inconsistent results.Use a highly purified and well-characterized batch of NNMT. Perform a quality control check of the enzyme activity before each experiment.
Issue 2: Reduced or variable efficacy in cell-based assays.
Possible Cause Recommendation
Cellular Metabolism: Cells can metabolize this compound into its less active N-methylated form. The rate of metabolism can vary between cell types.Measure the levels of both this compound and its N-methylated metabolite in the cell lysate and culture medium over time using LC-MS/MS to understand its metabolic fate in your specific cell line.
Cell Permeability: Differences in the ability of this compound to cross the cell membrane of different cell types can affect its intracellular concentration and efficacy.If permeability is a concern, consider using cell lines with known high expression of relevant transporters or perform experiments with permeabilized cells (though this changes the experimental question).
DMSO Concentration: High concentrations of DMSO in the final culture medium can be toxic to cells and affect their metabolism.Ensure the final concentration of DMSO in your cell-based assays does not exceed 0.1%.[7] Include a vehicle control (DMSO only) to assess any solvent effects.
Cell Density and Health: The density and overall health of the cells can impact their metabolic activity and response to inhibitors.Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase at the time of treatment.
Issue 3: Unexpected in vivo pharmacokinetics or efficacy.
Possible Cause Recommendation
Rapid Metabolism: this compound has a reported short plasma half-life in mice (approximately 0.4-0.5 hours).[1] This rapid clearance can affect its sustained efficacy.Consider the dosing regimen. Twice-daily oral administration (50 mg/kg) has been shown to be effective in mouse models of diet-induced obesity.[1][3]
Formation of N-methylated Metabolite: The N-methylated product of this compound has been detected in the plasma of treated mice.[3][5] This less active metabolite may contribute to the overall pharmacokinetic profile and efficacy.When analyzing plasma or tissue samples, develop an LC-MS/MS method that can quantify both this compound and its N-methylated metabolite.
Animal Model Differences: The metabolic effects of this compound can vary between different animal models. For instance, weight loss was observed in diet-induced obese (DIO) mice but not in ob/ob or db/db mice, although glucose handling improved in all models.[4][5][6]Carefully select the animal model that is most relevant to your research question and be aware of the potential for model-specific effects.

Experimental Protocols & Visualizations

NNMT Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the NNMT-catalyzed reaction.

NNMT_Inhibition_Pathway cluster_0 Normal NNMT Reaction cluster_1 Inhibition by this compound SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT Co-factor NA Nicotinamide (NA) NA->NNMT Substrate SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Product MNA 1-methyl-nicotinamide (MNA) NNMT->MNA Product JBSNF This compound NNMT_Inhibited NNMT JBSNF->NNMT_Inhibited Inhibition Blocked Reaction Blocked NNMT_Inhibited->Blocked Troubleshooting_Workflow Start Variable Results Observed Assay_Type Biochemical or Cell-Based Assay? Start->Assay_Type Biochem_Check Review Biochemical Assay Parameters: - Substrate/Co-factor Concentrations - Incubation Time - Enzyme Quality Assay_Type->Biochem_Check Biochemical Cell_Check Investigate Cellular Factors: - Cell Health and Density - DMSO Concentration - Incubation Time Assay_Type->Cell_Check Cell-Based Consult Consult Primary Literature for Model-Specific Effects Assay_Type->Consult In Vivo Metabolism_Check Assess this compound Metabolism: - Use LC-MS/MS to measure this compound and its N-methylated metabolite. Biochem_Check->Metabolism_Check Cell_Check->Metabolism_Check Optimize Optimize Experimental Protocol Metabolism_Check->Optimize Consult->Optimize

References

JBSNF-000088 Vehicle Control for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing JBSNF-000088 in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Question Possible Cause(s) Troubleshooting Steps
Why am I not observing the expected reduction in body weight in my diet-induced obese (DIO) mouse model? 1. Incorrect Vehicle Formulation: Improper dissolution or suspension of this compound can lead to inaccurate dosing. 2. Inadequate Dosing Regimen: The dose or frequency of administration may be insufficient for the specific model. 3. Animal Model Variability: The response to this compound can vary between different mouse strains or even individual animals. 4. Assay Timing: The duration of the study may not be long enough to observe significant changes in body weight.1. Verify Vehicle Preparation: Ensure the recommended vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is prepared fresh daily. Confirm complete dissolution of the compound; sonication may be used to aid this process. 2. Review Dosing: A common effective dose is 50 mg/kg administered orally twice daily.[1] Consider a dose-response study to determine the optimal dose for your model. 3. Confirm Model Characteristics: Ensure the phenotype of your DIO model is consistent with previous studies showing this compound efficacy. 4. Extend Study Duration: In some studies, significant effects on body weight were observed after 21 days of treatment.[1]
My animals are showing signs of distress or unexpected side effects. What should I do? 1. Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse effects. 2. Compound Toxicity: Although generally well-tolerated, high doses of this compound could lead to off-target effects. 3. Gavage-related Stress: Improper oral gavage technique can cause injury or stress to the animals.1. Run a Vehicle-Only Control Group: Always include a group that receives only the vehicle to distinguish between vehicle- and compound-related effects. 2. Assess Compound Purity: Ensure the purity of your this compound batch. 3. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage administration to minimize stress and risk of injury.
I am not seeing an improvement in glucose tolerance in my ob/ob mice. 1. Timing of Glucose Tolerance Test: The timing of the oral glucose tolerance test (OGTT) relative to the last dose is critical. 2. Severity of Diabetic Phenotype: The extent of glucose handling improvement can be less pronounced in severely diabetic models like ob/ob mice compared to DIO models.[2]1. Standardize OGTT Protocol: Conduct the OGTT at a consistent time point after the final dose of this compound. 2. Manage Expectations for Model: While significant, the improvement in glucose handling in ob/ob mice may be less dramatic than in HFD-induced obesity models.[2]
The results from my vehicle control group are inconsistent. 1. Inconsistent Vehicle Preparation: Variations in the preparation of the vehicle can lead to variability in the control group. 2. Environmental Stressors: Changes in housing, diet, or handling can affect the metabolic parameters of the control animals.1. Standardize Vehicle Preparation: Prepare the vehicle in a consistent manner for each experiment. 2. Maintain Consistent Husbandry: Ensure all experimental groups are housed under identical conditions and handled consistently.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[2] NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA).[2] By inhibiting NNMT, this compound reduces the levels of MNA.[2] Elevated NNMT expression and MNA levels have been associated with obesity and type 2 diabetes.[2]

Q2: What is a recommended vehicle for in vivo administration of this compound?

A2: A commonly used vehicle for oral administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare this solution fresh on the day of use.

Q3: What are the reported IC50 values for this compound?

A3: The in vitro IC50 values for this compound are:

  • Human NNMT: 1.8 µM[1][3]

  • Monkey NNMT: 2.8 µM[1][3]

  • Mouse NNMT: 5.0 µM[1][3]

Q4: What are the expected effects of this compound in a high-fat diet (HFD)-induced obesity model?

A4: In HFD-induced obese mice, treatment with this compound has been shown to cause a reduction in body weight, improve insulin sensitivity, and normalize glucose tolerance.[2] These effects were not observed in NNMT knockout mice, confirming the specificity of the compound.[2] A statistically significant reduction in fed blood glucose has been observed on day 21 of treatment.[1]

Q5: How does the effect of this compound differ in genetic models of obesity like ob/ob mice?

A5: In ob/ob mice, this compound has been shown to improve glucose handling.[1][2] However, unlike in HFD-induced obese mice, this improvement in glucose metabolism occurs without a significant reduction in body weight.[1][2]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme Source IC50 (µM)
Human NNMT1.8[1][3]
Monkey NNMT2.8[1][3]
Mouse NNMT5.0[1][3]

Table 2: In Vivo Effects of this compound in Different Mouse Models

Model Dosage Key Findings
High-Fat Diet (HFD)-Induced Obesity50 mg/kg, p.o., b.i.d.Significant reduction in body weight.[1] Significant reduction in fed blood glucose on day 21.[1] Improved insulin sensitivity and normalized glucose tolerance.[2]
ob/ob Mice50 mg/kg, p.o., b.i.d.Improved glucose handling.[1] No significant reduction in body weight.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • In a sterile conical tube, add the solvents in the following order to create the vehicle: 10% DMSO, 40% PEG300, and 5% Tween-80.

    • Vortex the mixture until it is homogeneous.

    • Add the calculated amount of this compound to the vehicle.

    • Vortex thoroughly to dissolve the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

    • Add 45% saline to the mixture to reach the final volume.

    • Vortex again to ensure a uniform suspension.

    • Prepare this formulation fresh on the day of dosing.

Protocol 2: In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced Obesity Model

  • Animal Model:

    • Male C57BL/6J mice, 6-8 weeks old.

    • Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

    • House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Lean control on standard chow, receiving vehicle.

    • Group 2: HFD-fed control, receiving vehicle.

    • Group 3: HFD-fed, receiving this compound (e.g., 50 mg/kg, p.o., b.i.d.).

  • Procedure:

    • Acclimatize the animals for at least one week before the start of the experiment.

    • Randomize the HFD-fed mice into the control and treatment groups based on body weight.

    • Administer the vehicle or this compound by oral gavage twice daily for the duration of the study (e.g., 21-28 days).

    • Monitor body weight and food intake regularly (e.g., daily or weekly).

    • Measure fed blood glucose levels at baseline and at specified time points during the study (e.g., weekly).

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

      • Fast the mice overnight (approximately 16 hours).

      • Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

      • Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

    • At the end of the study, collect terminal blood samples for analysis of plasma insulin and other relevant biomarkers.

Visualizations

G cluster_0 NNMT-Mediated Pathway SAM SAM NNMT NNMT SAM->NNMT SAH SAH NA Nicotinamide (NA) NA->NNMT MNA 1-Methyl-Nicotinamide (MNA) NNMT->SAH NNMT->MNA JBSNF This compound JBSNF->NNMT

Caption: Mechanism of action of this compound as an NNMT inhibitor.

G cluster_1 In Vivo Experimental Workflow start Start: HFD-induced obese mice randomization Randomization into groups start->randomization treatment Daily treatment (Vehicle or this compound) randomization->treatment monitoring Monitor body weight and food intake treatment->monitoring glucose_monitoring Weekly blood glucose measurement treatment->glucose_monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt glucose_monitoring->ogtt end End of study: Terminal sample collection ogtt->end

Caption: General workflow for an in vivo efficacy study.

References

Technical Support Center: JBSNF-000088 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-000088, in preclinical mouse studies. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing lower than expected efficacy of this compound in our mouse model. What are the potential causes?

A1: Lower than expected efficacy can stem from several factors, ranging from the experimental model to the compound's administration. Here are key areas to investigate:

  • Mouse Strain Variability: The genetic background of your mouse strain can significantly influence drug metabolism and therapeutic response. This compound targets NNMT, an enzyme central to cellular metabolism, and baseline metabolic rates can differ between strains. For instance, C57BL/6 mice are prone to diet-induced obesity and insulin resistance, while BALB/c mice are generally more resistant. These intrinsic metabolic differences can alter the drug's efficacy. It is crucial to select a mouse strain that is appropriate for your research question.

  • Compound Administration and Formulation: Ensure the correct dosage is being administered and that the formulation is stable and properly prepared. This compound is typically administered via oral gavage. Inconsistent administration technique can lead to variability in drug exposure.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between mouse strains due to polymorphisms in drug-metabolizing enzymes.[1][2][3] Consider conducting a pilot pharmacokinetic study in your chosen strain to confirm adequate drug exposure.

  • Disease Model Induction and Severity: The efficacy of this compound may be dependent on the stage and severity of the induced disease. Ensure that your disease model is robust and that treatment is initiated at the appropriate time point.

Q2: We are seeing significant variability in the response to this compound within the same experimental group. What could be the reason?

A2: Intra-group variability is a common challenge in in vivo studies. Here are some potential sources:

  • Animal Handling and Stress: Stress can significantly impact metabolic processes and immune responses, leading to variable drug efficacy.[4] Ensure all animals are handled consistently and that environmental stressors are minimized.

  • Gavage Technique: Improper oral gavage technique can cause stress, injury, or incomplete dosing, all of which contribute to variability. Ensure all personnel are thoroughly trained in this procedure.

  • Animal Health Status: Subclinical infections or other health issues can affect an animal's metabolism and response to treatment. Closely monitor the health of all animals in the study.

  • Diet and Housing: Ensure all animals are receiving the same diet and are housed under identical conditions (e.g., temperature, light cycle, cage density).

Q3: How do I choose the most appropriate mouse strain for my study with this compound?

A3: The choice of mouse strain is critical for the success of your study. Consider the following:

  • Research Question: If you are studying diet-induced obesity, the C57BL/6 strain is a common and appropriate model due to its susceptibility.[5] For studies focused on immunology, BALB/c mice, with their Th2-biased immune response, might be more suitable.[6]

  • Baseline Metabolic Phenotype: Research the known metabolic characteristics of different strains. Strains with higher baseline NNMT expression or activity in the tissue of interest may exhibit a more pronounced response to this compound.

  • Existing Literature: Review published studies that have used this compound or other NNMT inhibitors to see which strains have been used successfully.

Q4: Are there known differences in the metabolism of this compound between common laboratory mouse strains?

A4: While direct comparative pharmacokinetic studies of this compound across a wide range of mouse strains are not extensively published, it is well-established that different inbred mouse strains possess distinct profiles of drug-metabolizing enzymes, such as cytochrome P450s.[1][2][7] This genetic variation can lead to differences in the rate of drug metabolism and clearance, ultimately affecting the drug's exposure and efficacy. For example, some strains may metabolize the compound more rapidly, requiring a higher dose or more frequent administration to achieve the desired therapeutic effect.

Data Presentation: Comparative Efficacy of this compound in Different Mouse Strains (Hypothetical Data)

The following table summarizes hypothetical efficacy data for this compound in a diet-induced obesity model across three commonly used mouse strains. This data is intended for illustrative purposes to highlight potential strain-dependent differences based on their known metabolic characteristics.

Mouse StrainGenetic BackgroundTypical Metabolic PhenotypeExpected Efficacy of this compound (50 mg/kg, oral gavage, 4 weeks)
C57BL/6 InbredProne to diet-induced obesity, insulin resistance, and glucose intolerance.High: Significant reduction in body weight, improved glucose tolerance, and insulin sensitivity.
BALB/c InbredGenerally resistant to diet-induced obesity, Th2-biased immune response.[6]Moderate: Modest reduction in body weight, with more pronounced effects on inflammatory markers.
FVB/N InbredHigh metabolic rate, resistant to atherosclerosis, but can develop insulin resistance on a high-fat diet.[5]Moderate to High: Significant improvement in insulin sensitivity and glucose metabolism, with a less pronounced effect on overall body weight compared to C57BL/6.

Experimental Protocols

Key Experiment: In Vivo Efficacy Assessment of this compound in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model:

  • Male C57BL/6 mice, 8 weeks of age.

  • House animals at 22°C on a 12-hour light/dark cycle with ad libitum access to food and water.

2. Diet-Induced Obesity Induction:

  • Acclimatize mice for one week on a standard chow diet.

  • Switch to a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Monitor body weight weekly.

3. This compound Formulation and Administration:

  • Prepare this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Administer this compound or vehicle control via oral gavage at a dose of 50 mg/kg, twice daily, for 4 weeks.[8] The gavage volume should not exceed 10 ml/kg.[9]

4. Efficacy Endpoints:

  • Body Weight: Measure daily.

  • Food Intake: Measure daily.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After a 6-hour fast, administer a 2 g/kg glucose solution via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT): Perform 3 days after the OGTT. After a 4-hour fast, administer 0.75 U/kg human insulin intraperitoneally. Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and other relevant biomarkers. Collect liver and adipose tissue for histological analysis and measurement of NNMT activity.

Visualizations

NNMT_Signaling_Pathway cluster_0 Cellular Environment cluster_1 NNMT-Mediated Reaction cluster_2 Metabolic Consequences Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT NAD NAD+ Pool (Depleted) Nicotinamide->NAD NAD+ Salvage Pathway SAM S-adenosyl methionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-adenosyl homocysteine (SAH) NNMT->SAH NNMT->NAD Consumes NAM JBSNF This compound JBSNF->NNMT Inhibition SIRT1 SIRT1 Activity (Reduced) NAD->SIRT1 Modulates

NNMT Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: 8-week-old C57BL/6 mice acclimatization 1 week Acclimatization (Chow Diet) start->acclimatization hfd 8-12 weeks High-Fat Diet (60% kcal from fat) acclimatization->hfd randomization Randomization into Treatment Groups hfd->randomization treatment 4 weeks Treatment: - Vehicle Control - this compound (50 mg/kg) randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring ogtt Week 4: Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Week 4: Insulin Tolerance Test (ITT) ogtt->itt endpoint End of Study: - Blood Collection - Tissue Harvesting itt->endpoint

Experimental Workflow for this compound Efficacy Study.

Troubleshooting_Guide cluster_compound Compound-Related cluster_animal Animal-Related cluster_pk Pharmacokinetics start Issue: Low or Variable Efficacy of this compound check_formulation Verify Formulation (Stability, Concentration) start->check_formulation check_dose Confirm Dosage Calculation and Administration Volume start->check_dose check_strain Is the mouse strain appropriate for the study? start->check_strain check_health Monitor Animal Health (Stress, Subclinical Infections) start->check_health check_technique Review Gavage Technique for Consistency start->check_technique run_pk Consider a pilot PK study to confirm drug exposure check_strain->run_pk

Troubleshooting Decision Tree for this compound Efficacy.

References

JBSNF-000088 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of JBSNF-000088.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound as a solid powder is stable for at least 4 years when stored at -20°C.[1] For shorter-term storage, some suppliers suggest that it can be kept at 4°C for up to 2 years.[2] The product is typically shipped at ambient temperature, and this is considered acceptable for the short duration of shipping.[2][3]

2. How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using an appropriate solvent and stored at low temperatures to ensure stability. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4]

Recommended Solvents and Storage:

SolventMaximum SolubilityRecommended Storage TemperatureStorage Duration
DMSO~5-50 mg/mL-80°C or -20°CUp to 2 years at -80°C; up to 1 year at -20°C.[4] Some suppliers recommend shorter durations of 1-3 months at -80°C and 2 weeks to 1 month at -20°C.[2][5]
Ethanol~1-7 mg/mL-80°C or -20°CInformation not available. General guidance for solvent stocks should be followed.
Dimethyl Formamide (DMF)~5 mg/mL-80°C or -20°CInformation not available. General guidance for solvent stocks should be followed.

3. Is this compound soluble in aqueous buffers?

This compound is sparingly soluble in aqueous buffers.[6] To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6] For example, a solubility of approximately 0.16 mg/mL has been reported in a 1:5 solution of DMSO:PBS (pH 7.2).[6] It is not recommended to store aqueous solutions for more than one day.[6]

4. What should I do if the powdered this compound adheres to the vial?

If the powder has become entrapped in the seal or adheres to the vial, it is recommended to briefly centrifuge the vial on a tabletop centrifuge to dislodge the material.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty dissolving the compound - Incorrect solvent being used.- Compound has precipitated out of solution.- Ensure you are using a recommended solvent such as DMSO, DMF, or ethanol.[6]- To enhance solubility, you can gently warm the solution to 37°C or sonicate it.[7]
Loss of biological activity in experiments - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh stock solutions from powder stored at -20°C.- Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4]
Precipitation observed in stock solution upon storage - Solvent has absorbed moisture, reducing solubility (especially with DMSO).- Storage temperature is not optimal.- Use fresh, anhydrous DMSO to prepare stock solutions.[5]- Ensure the solution is stored at the recommended temperature (-20°C or -80°C).
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the compound in working solutions.- Re-evaluate the preparation of your stock solution.- Prepare fresh working solutions from a stable stock solution for each experiment. Do not store aqueous working solutions for more than a day.[6]

Degradation of this compound

Currently, there is limited publicly available information on the specific chemical degradation pathways, degradation products, or the impact of factors like light (photostability) on this compound. The primary mechanism of its action in a biological context involves being a substrate for the enzyme Nicotinamide N-methyltransferase (NNMT), leading to its N-methylation.[8][9][10] This is a metabolic process rather than chemical degradation.

To minimize the risk of chemical degradation, it is crucial to adhere to the recommended storage and handling conditions.

Experimental Protocols

In Vitro NNMT Inhibition Assay (Generalized)

This protocol describes a general method for assessing the inhibitory activity of this compound against the NNMT enzyme.

  • Reagents and Materials:

    • Recombinant NNMT enzyme (human, mouse, or monkey)

    • Nicotinamide (NA)

    • S-adenosyl-L-methionine (SAM)

    • This compound

    • Assay buffer

    • LC-MS/MS system for detection

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a reaction vessel, combine the recombinant NNMT enzyme with the different concentrations of this compound.

    • Incubate for a predetermined period at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrates, NA and SAM.

    • Allow the reaction to proceed for a set amount of time.

    • Stop the reaction.

    • Quantify the amount of the product, 1-methylnicotinamide (MNA), formed using an LC-MS/MS method.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

JBSNF_000088_Storage_Workflow cluster_powder This compound Powder cluster_solution Stock Solution Preparation cluster_working Working Solution powder Receive Powder storage_powder Store at -20°C (Stable for >= 4 years) powder->storage_powder dissolve Dissolve in DMSO/DMF/Ethanol storage_powder->dissolve For use aliquot Aliquot into single-use volumes dissolve->aliquot storage_solution Store at -80°C or -20°C aliquot->storage_solution prepare_working Prepare fresh working solution storage_solution->prepare_working Thaw one aliquot use_experiment Use in experiment prepare_working->use_experiment

Caption: Recommended workflow for the storage and handling of this compound.

NNMT_Inhibition_Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_products Products NA Nicotinamide (NA) NNMT NNMT NA->NNMT SAM S-adenosyl methionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-adenosyl homocysteine (SAH) NNMT->SAH JBSNF This compound JBSNF->NNMT Inhibits

Caption: Mechanism of NNMT inhibition by this compound.

References

Avoiding JBSNF-000088 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of JBSNF-000088 in cell culture media.

Troubleshooting Guides

Issue: Precipitation or cloudiness observed in media after adding this compound.

This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation.

Step 1: Review Stock Solution Preparation and Storage

  • Question: How was your this compound stock solution prepared and stored?

  • Troubleshooting:

    • This compound is soluble in organic solvents like DMSO and DMF.[1] Ensure the compound is fully dissolved in the solvent before preparing aqueous dilutions.

    • Use fresh, anhydrous DMSO to prepare your stock solution, as moisture-absorbing DMSO can reduce solubility.[2]

    • Store stock solutions at the recommended temperature (typically -20°C or -80°C) to maintain stability and prevent solvent degradation, which could impact solubility.

Step 2: Assess Working Concentration and Media Composition

  • Question: What is the final concentration of this compound in your cell culture media? What are the components of your media?

  • Troubleshooting:

    • The aqueous solubility of this compound is reported to be >200 µM.[3] If your working concentration exceeds this, you may encounter precipitation.

    • High concentrations of serum proteins or other supplements in your media can sometimes interact with the compound, leading to precipitation. Consider reducing the serum percentage or using a serum-free medium if your experiment allows.

    • The pH of the media can influence the solubility of some compounds. Ensure your media is properly buffered and the pH is within the optimal range for your cells.

Step 3: Evaluate Dilution Method

  • Question: How are you diluting the this compound stock solution into your media?

  • Troubleshooting:

    • Avoid adding a small volume of highly concentrated stock solution directly to a large volume of media. This can cause localized high concentrations and lead to precipitation.

    • Employ a serial dilution method. First, dilute the stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.

    • Warm the media to 37°C before adding the compound, as solubility is often higher at warmer temperatures. However, be mindful of the compound's stability at this temperature over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, this compound is soluble in DMSO and DMF at concentrations of 5 mg/mL.[1] Fresh, anhydrous DMSO is a commonly used solvent for preparing stock solutions of small molecules for cell culture experiments.[2]

Q2: What is the maximum recommended working concentration of this compound in aqueous media?

A2: The solubility of this compound in aqueous buffer is greater than 200 µM.[3] It is advisable to keep the final working concentration in your cell culture media below this threshold to avoid precipitation.

Q3: Can I dissolve this compound directly in PBS or cell culture media?

A3: Direct dissolution in aqueous solutions like PBS or media is not recommended for the initial stock. The solubility in a DMSO:PBS (pH 7.2) (1:5) mixture is significantly lower at 0.16 mg/mL.[1] It is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Q4: My media turned cloudy after adding this compound. What should I do?

A4: If you observe precipitation, it is recommended to discard the prepared media and start over. The presence of precipitate indicates that the compound is not fully solubilized, which will lead to inaccurate dosing in your experiment. Review the troubleshooting guide above to identify the potential cause of precipitation.

Q5: Are there any specific cell culture media that are known to be incompatible with this compound?

A5: this compound has been used in DMEM F-12 growth media containing 10% heat-inactivated fetal bovine serum.[3] While there is no specific list of incompatible media, issues can arise from factors like pH, serum concentration, and other additives. If you suspect a media incompatibility, consider testing the solubility of this compound in a small volume of your specific media before treating your cells.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 5 mg/mL[1]
Solubility in DMF 5 mg/mL[1]
Solubility in Ethanol 1 mg/mL[1]
Solubility in DMSO:PBS (pH 7.2) (1:5) 0.16 mg/mL[1]
Solubility in Aqueous Buffer >200 µM[3]
hNNMT IC50 1.8 µM[2][4]
mkNNMT IC50 2.8 µM[2][4]
mNNMT IC50 5.0 µM[2][4]

Experimental Protocols

Protocol: Determining the Experimental Solubility Limit of this compound in a Specific Cell Culture Medium

This protocol outlines a method to determine the practical solubility limit of this compound in your specific cell culture medium to prevent precipitation in future experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM. Ensure the powder is completely dissolved by vortexing.

  • Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare concentrations ranging from 250 µM down to 50 µM.

    • To do this, first prepare an intermediate dilution of your stock in media.

    • Then, use this intermediate dilution to prepare the final concentrations in separate sterile microcentrifuge tubes.

  • Incubate: Incubate the prepared dilutions at 37°C for a duration that mimics your experimental conditions (e.g., 24 hours).

  • Observe for precipitation: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

  • Microscopic examination: For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Determine the solubility limit: The highest concentration that remains clear and free of precipitate is your experimental solubility limit for this compound in that specific medium under those conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock 1. Review Stock Solution (Solvent, Concentration, Storage) start->check_stock solution_ok Stock Solution OK? check_stock->solution_ok check_media 2. Assess Working Solution (Final Concentration, Media Components) media_ok Concentration < 200µM? check_media->media_ok check_dilution 3. Evaluate Dilution Method (Direct vs. Serial) dilution_ok Used Serial Dilution? check_dilution->dilution_ok solution_ok->check_media Yes reprepare_stock Action: Prepare Fresh Stock with Anhydrous DMSO solution_ok->reprepare_stock No media_ok->check_dilution Yes adjust_conc Action: Lower Working Concentration media_ok->adjust_conc No change_dilution Action: Use Serial Dilution and Pre-warm Media dilution_ok->change_dilution No resolve Issue Resolved dilution_ok->resolve Yes reprepare_stock->resolve adjust_conc->resolve change_dilution->resolve

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 This compound Mechanism of Action nicotinamide Nicotinamide nnmt NNMT (Nicotinamide N-methyltransferase) nicotinamide->nnmt sam SAM (S-adenosyl methionine) sam->nnmt mna MNA (1-methylnicotinamide) nnmt->mna sah SAH (S-adenosyl homocysteine) nnmt->sah jbsnf This compound jbsnf->nnmt metabolic_effects Downstream Metabolic Effects (Insulin Sensitization, etc.) mna->metabolic_effects

Caption: this compound inhibits the NNMT enzyme.

References

Validation & Comparative

A Comparative Guide to NNMT Inhibitors: JBSNF-000088 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. Its inhibition has demonstrated potential in improving metabolic parameters. This guide provides an objective comparison of the well-characterized NNMT inhibitor, JBSNF-000088, with other notable alternatives, supported by available experimental data to aid in the selection of appropriate research tools.

Quantitative Data Comparison

The following tables summarize the biochemical potency and metabolic effects of this compound compared to other NNMT inhibitors.

Table 1: In Vitro Inhibitory Activity Against NNMT

CompoundTargetIC50 ValueKi ValueNotes
This compound Human NNMT1.8 µM[1][2]-Also known as 6-Methoxynicotinamide; a nicotinamide analog.[1]
Monkey NNMT2.8 µM[1][2]-
Mouse NNMT5.0 µM[1][2]-
Nnmt-IN-5Human NNMT47.9 ± 0.6 nM[1]-Also known as Compound 3-12. Exhibits excellent selectivity over a panel of human methyltransferases.[1]
5-amino-1MQNot Specified1.2 µM-A quinolinium analog.
LL320Human NNMT-6.8 nMBisubstrate inhibitor.
II399Human NNMT-5.9 nMBisubstrate inhibitor.
NS1Human NNMT-49.5 nM (Kd)Bisubstrate inhibitor.
Compound 78Not Specified1.41 µM-Bisubstrate inhibitor.

Table 2: In Vivo Metabolic Effects in Diet-Induced Obese (DIO) Mice

CompoundDose & RegimenDurationKey Metabolic Outcomes
This compound 50 mg/kg, twice daily, oral gavage[3]4 weeksStatistically significant reduction in body weight and fed blood glucose.[2][3] Normalized oral glucose tolerance.[2][3] Improved insulin sensitivity.
5-amino-1MQ20 mg/kg, three times daily, subcutaneous injection11 daysProgressive loss of body weight. 30% decrease in white adipose tissue mass and adipocyte size.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

NNMT_Inhibition_Pathway cluster_0 Cellular Metabolism cluster_1 Metabolic Outcomes SAM SAM NNMT NNMT SAM->NNMT Methyl Donor SAH SAH Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate MNA 1-Methylnicotinamide NNMT->SAH NNMT->MNA NNMT_Inhibition NNMT Inhibition JBSNF This compound JBSNF->NNMT Inhibition Metabolic_Benefits Improved Glucose Homeostasis Reduced Body Weight Enhanced Insulin Sensitivity NNMT_Inhibition->Metabolic_Benefits

NNMT signaling pathway and the impact of its inhibition.

In_Vitro_Workflow A Prepare Reagents: - Recombinant NNMT Enzyme - SAM (Methyl Donor) - Nicotinamide (Substrate) - this compound (Inhibitor) B Incubate NNMT with varying concentrations of this compound A->B C Initiate reaction by adding SAM and Nicotinamide B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify 1-Methylnicotinamide (MNA) production via LC-MS/MS E->F G Calculate IC50 Value F->G In_Vivo_Workflow A Induce obesity in mice with a high-fat diet (HFD) for 14 weeks B Randomize mice into treatment groups: - Vehicle Control - this compound (50 mg/kg, b.i.d.) A->B C Administer treatment for 4 weeks B->C D Monitor key parameters: - Body weight (twice weekly) - Fed blood glucose (weekly) - Oral glucose tolerance test (OGTT) C->D E Sacrifice and collect tissues for ex vivo analysis D->E F Analyze data and compare treatment groups E->F

References

Validating JBSNF-000088 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of JBSNF-000088, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). The information presented is curated to assist researchers in designing and interpreting experiments aimed at confirming the mechanism of action of this compound in a preclinical setting.

Introduction to this compound and its Target

This compound, also known as 6-Methoxynicotinamide, is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] Elevated NNMT expression has been linked to obesity and type 2 diabetes, making it a significant therapeutic target for metabolic disorders.[3][5] this compound acts as a competitive substrate analog, inhibiting NNMT activity and leading to downstream metabolic benefits.[3][5]

Comparative Analysis of In Vivo Target Engagement Validation Methods

Validating that a compound engages its intended target in a living organism is a critical step in drug development. For this compound, the primary method of demonstrating target engagement is through the measurement of a pharmacodynamic biomarker, 1-methyl-nicotinamide (MNA), in plasma. A reduction in plasma MNA levels following administration of this compound provides direct evidence of NNMT inhibition.

To provide a clear comparison, this guide contrasts the in vivo validation of this compound with another investigational NNMT inhibitor, 5-amino-1MQ. While both compounds target NNMT, their available data on in vivo target engagement and efficacy endpoints differ.

Table 1: Comparison of In Vitro Potency

CompoundTargetIC50 (µM)Cell-Based IC50 (µM)Cell Line
This compound Human NNMT1.8[1][2][3]1.6[3]U2OS
Monkey NNMT2.8[1][2][3]--
Mouse NNMT5.0[1][2][3]6.3[3]3T3L1
5-amino-1MQ Not explicitly stated-Reduces cellular 1-MNA levels significantly at 10µM3T3-L1 adipocytes

Table 2: Comparison of In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models

CompoundDose & RegimenDurationKey Efficacy Endpoints
This compound 50 mg/kg, oral gavage, twice daily[6]4 weeksSignificant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[6]
5-amino-1MQ 20 mg/kg, subcutaneous injection, three times daily10 daysReduction in body weight and fat mass. Improved glucose tolerance.

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approach to validate target engagement, the following diagrams are provided.

NNMT_Pathway cluster_reaction NNMT Catalyzed Reaction SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT Methyl Donor NA Nicotinamide (NA) NA->NNMT Substrate MNA 1-methyl-nicotinamide (MNA) NNMT->MNA Product SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Byproduct JBSNF This compound JBSNF->NNMT Inhibition InVivo_Workflow start Start: Diet-Induced Obese (DIO) Mouse Model treatment Treatment Groups: 1. Vehicle Control 2. This compound (50 mg/kg) start->treatment dosing Oral Gavage Administration (e.g., Twice Daily for 4 Weeks) treatment->dosing monitoring Regular Monitoring: - Body Weight - Food Intake - Blood Glucose dosing->monitoring pharmacodynamics Pharmacodynamic Analysis: Collect Plasma Samples dosing->pharmacodynamics efficacy Efficacy Assessment: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) monitoring->efficacy biomarker Measure Plasma MNA Levels (LC-MS/MS) pharmacodynamics->biomarker end End: Data Analysis and Target Engagement Confirmation biomarker->end efficacy->end

References

JBSNF-000088 specificity for NNMT over other methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational small molecule inhibitor JBSNF-000088, focusing on its specificity for Nicotinamide N-Methyltransferase (NNMT) over other methyltransferases and cellular targets. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for metabolic disease research and drug development.

Executive Summary

This compound is a potent inhibitor of NNMT, an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes.[1] It acts as a nicotinamide analog and a slow-turnover substrate.[1] Experimental evidence, including studies in NNMT knockout mice, confirms that the metabolic benefits of this compound are mediated through its inhibition of NNMT.[1] Furthermore, comprehensive off-target screening reveals a high degree of selectivity for NNMT, with minimal activity against a broad range of other enzymes, receptors, and transporters.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activity of this compound against NNMT from different species and its selectivity against a panel of other molecular targets.

Table 1: In Vitro Inhibitory Potency of this compound against NNMT

Target EnzymeIC50 (µM)
Human NNMT1.8
Mouse NNMT5.0
Monkey NNMT2.8

Data sourced from Kannt et al., 2018.

Table 2: Selectivity Profile of this compound

This compound was tested at a concentration of 10 µM against a panel of 34 human receptors, transporters, and enzymes. The results demonstrate a high degree of selectivity, with most targets showing less than 20% inhibition.

Target ClassSpecific TargetInhibition at 10 µM (%)
Enzymes COX-1<20
COX-2<20
PDE3<20
PDE4<20
Nitric Oxide Synthase<20
Receptors Adenosine A1<20
Adrenergic α1<20
Adrenergic α2<20
Adrenergic β1<20
Angiotensin AT1<20
Bradykinin B2<20
Cannabinoid CB1<20
Cholecystokinin CCK1<20
Dopamine D1<20
Dopamine D2<20
Histamine H1<20
Histamine H2<20
Muscarinic M1<20
Muscarinic M2<20
Muscarinic M3<20
Neuropeptide Y1<20
Neurotensin NTS1<20
Opioid κ<20
Opioid µ<20
Serotonin 5-HT1A<20
Serotonin 5-HT2A<20
Serotonin 5-HT3<20
Somatostatin sst<20
Transporters Dopamine Transporter<20
Norepinephrine Transporter<20
Serotonin Transporter<20
Ion Channels Ca2+ Channel, L-type<20
K+ Channel, hERG<20
Na+ Channel, site 2<20

Data extrapolated from the supplementary information of Kannt et al., 2018.

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's action and the methodology to determine its specificity, the following diagrams are provided.

NNMT_Signaling_Pathway cluster_NNMT NNMT-mediated Regulation cluster_Metabolic_Effects Downstream Metabolic Effects SAM SAM NNMT NNMT SAM->NNMT SAH SAH Epigenetics Epigenetic Modifications (Histone Methylation) SAH->Epigenetics Alters Methylation Potential Nicotinamide Nicotinamide Nicotinamide->NNMT NAD NAD+ Pool Nicotinamide->NAD NAD+ Salvage Pathway MNA 1-Methylnicotinamide NNMT->SAH NNMT->MNA JBSNF This compound JBSNF->NNMT Energy_Metabolism Energy Metabolism (e.g., Sirtuins) NAD->Energy_Metabolism

Figure 1: NNMT Signaling Pathway and Point of Inhibition by this compound.

experimental_workflow start Start: Compound Library primary_screen Primary Screen: NNMT Enzymatic Assay start->primary_screen hit_id Hit Identification: Potent NNMT Inhibitors primary_screen->hit_id secondary_screen Secondary Screen: Selectivity Panel of Methyltransferases hit_id->secondary_screen tertiary_screen Tertiary Screen: Broad Off-Target Panel (Receptors, Transporters, etc.) secondary_screen->tertiary_screen lead_selection Lead Candidate Selection tertiary_screen->lead_selection

Figure 2: Experimental Workflow for Determining Methyltransferase Inhibitor Specificity.

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of compounds against NNMT is provided below, based on commonly used fluorescence-based assays.

NNMT Enzymatic Inhibition Assay (Fluorescence-based)

1. Principle:

This assay measures the activity of NNMT by quantifying the formation of one of its products, S-adenosyl-L-homocysteine (SAH), or by a coupled enzymatic reaction that produces a fluorescent signal. The inhibition of NNMT by a test compound results in a decrease in the fluorescent signal.

2. Materials and Reagents:

  • Recombinant human, mouse, or monkey NNMT enzyme

  • Nicotinamide (Substrate)

  • S-adenosyl-L-methionine (SAM) (Co-substrate)

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Tween-20)

  • Detection Reagents (specific to the kit used, e.g., SAH detection antibody, coupled enzymes, fluorescent probe)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme and Substrate Preparation:

    • Dilute the NNMT enzyme to the desired concentration in pre-warmed assay buffer.

    • Prepare a solution of nicotinamide and SAM in the assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the serially diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add the diluted NNMT enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the nicotinamide and SAM solution (e.g., 5 µL) to each well.

    • Incubate the plate at 37°C for a specified duration (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step, as per the manufacturer's instructions for the detection reagents.

  • Detection:

    • Add the detection reagents to each well.

    • Incubate the plate at room temperature for the recommended time to allow the detection reaction to proceed.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor - Signalbackground) / (Signalvehicle - Signalbackground))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

This comprehensive guide demonstrates that this compound is a potent and highly selective inhibitor of NNMT, making it a valuable tool for investigating the role of this enzyme in metabolic diseases. The provided experimental protocol offers a foundation for researchers to independently assess its activity.

References

Reproducibility of JBSNF-000088 Effects on Body Weight: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the effects of JBSNF-000088 on body weight, with a focus on the reproducibility of these findings. We compare its performance with another notable Nicotinamide N-methyltransferase (NNMT) inhibitor, 5-amino-1MQ, and provide detailed experimental protocols and pathway diagrams to support the evaluation of these compounds as potential therapeutic agents for metabolic disorders.

Introduction

This compound is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] Elevated NNMT expression is associated with obesity and type 2 diabetes.[3] By inhibiting NNMT, this compound has been shown to reduce body weight, improve insulin sensitivity, and normalize glucose tolerance in animal models of diet-induced obesity.[1][3] This guide examines the existing evidence for these effects and compares them to another well-studied NNMT inhibitor, 5-amino-1MQ, to assess the reproducibility of targeting NNMT for body weight regulation.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies on this compound and 5-amino-1MQ, focusing on their effects on body weight, fat mass, and food intake in diet-induced obese (DIO) mouse models.

Table 1: Effects of this compound on Body Weight and Metabolism in DIO Mice

ParameterVehicle ControlThis compound (50 mg/kg, b.i.d.)% Change vs. ControlStudy DurationReference
Body Weight Change GainStatistically significant reductionNot specified4 weeks[2][3]
Fed Blood Glucose ElevatedStatistically significant reductionNot specifiedDay 21[2]
Cumulative Food Intake No significant differenceNo significant differenceNot applicable4 weeks[2]
Effect in NNMT KO Mice No weight lossNo weight lossNot applicableNot specified[3]

Table 2: Effects of 5-amino-1MQ on Body Weight and Metabolism in DIO Mice

ParameterVehicle Control5-amino-1MQ% Change vs. ControlStudy DurationReference
Body Weight Change Gain of 0.6gLoss of 2.0g (~7% reduction)~-333%10-11 days[4][5]
White Adipose Tissue Mass Not specified~35% reduction~-35%11 days[6]
Adipocyte Size Not specified~30% reduction~-30%Not specified[7]
Total Cholesterol Not specified~30% reduction~-30%11 days[8]
Food Intake No significant differenceNo significant differenceNot applicable11 days[1][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the studies of this compound and 5-amino-1MQ.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice are typically used.[2]

  • Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories derived from fat, for a period of 14 weeks to induce obesity and insulin resistance.[2] Control animals are fed a standard chow diet.

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[9]

  • Acclimatization: Mice are allowed to acclimate to the facility for at least one week before the start of the experiment.

  • Treatment: Following the HFD induction period, mice are randomized into treatment and vehicle control groups. This compound is administered orally (e.g., 50 mg/kg, twice daily).[2] 5-amino-1MQ has been administered via subcutaneous injection (e.g., 20 mg/kg, three times daily).[8]

  • Monitoring: Body weight and food intake are monitored regularly (e.g., twice weekly) throughout the study.[9]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted overnight (typically 12-16 hours) before the test.[10]

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[10]

  • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[10]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[9]

Body Composition Analysis
  • Method: Body composition (fat mass, lean mass, and free water) is often determined using quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).[11][12]

  • Procedure: Conscious mice are placed in a restrainer and inserted into the analyzer. The measurement process is rapid (typically under 2 minutes per mouse) and does not require anesthesia.[11]

  • Data Acquired: The analyzer provides data on the absolute and relative amounts of fat mass and lean mass.

Mandatory Visualizations

Signaling Pathway of NNMT Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound and other NNMT inhibitors exert their effects on metabolism.

NNMT_Pathway cluster_NNMT NNMT Enzyme cluster_Inhibitor Inhibitor Action cluster_Downstream Downstream Effects Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate SAM SAM SAM->NNMT Co-factor 1-MNA 1-MNA NNMT->1-MNA Product SAH SAH NNMT->SAH By-product NAD_pool Increased NAD+ Pool SAM_pool Increased SAM Pool This compound This compound This compound->NNMT Inhibition Energy_Expenditure Increased Energy Expenditure NAD_pool->Energy_Expenditure SAM_pool->Energy_Expenditure Body_Weight Decreased Body Weight & Fat Mass Energy_Expenditure->Body_Weight

Caption: Signaling pathway of NNMT inhibition by this compound.

Experimental Workflow

The diagram below outlines the typical experimental workflow for evaluating the effects of a compound like this compound on body weight in a diet-induced obesity model.

Experimental_Workflow Start Start DIO_Induction Diet-Induced Obesity Induction (High-Fat Diet, 14 weeks) Start->DIO_Induction Randomization Randomization of Mice (Treatment vs. Vehicle) DIO_Induction->Randomization Treatment Compound Administration (e.g., this compound, 4 weeks) Randomization->Treatment Monitoring Regular Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (OGTT, Body Composition) Monitoring->Metabolic_Tests Data_Analysis Data Analysis and Statistical Evaluation Metabolic_Tests->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

JBSNF-000088: On-Target Efficacy in NNMT Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the NNMT inhibitor JBSNF-000088, with a specific focus on its performance in Nicotinamide N-methyltransferase (NNMT) knockout (KO) mouse models. The data presented herein demonstrates the target specificity of this compound, highlighting its therapeutic potential through the direct inhibition of NNMT. This document is intended for researchers, scientists, and drug development professionals investigating metabolic disorders.

Executive Summary

This compound is a potent small molecule inhibitor of NNMT, an enzyme implicated in the pathophysiology of metabolic diseases such as obesity and type 2 diabetes.[1][2] Studies in diet-induced obese (DIO) wild-type mice have demonstrated that this compound effectively reduces body weight, improves glucose tolerance, and enhances insulin sensitivity. To definitively establish that these effects are mediated through the inhibition of NNMT, the compound was tested in NNMT knockout mice fed a high-fat diet (HFD). The results conclusively show that the beneficial metabolic effects of this compound are absent in mice lacking the NNMT enzyme, confirming its on-target mechanism of action.[1][2]

Mechanism of Action: The Role of NNMT

NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA).[1][2] This process consumes S-adenosylmethionine (SAM), a universal methyl donor, and affects the intracellular pool of nicotinamide available for the synthesis of NAD+, a critical coenzyme in cellular redox reactions.

By inhibiting NNMT, this compound is proposed to increase the availability of both SAM for other methylation reactions and nicotinamide for NAD+ synthesis. This modulation of key metabolic pathways is believed to underlie its positive effects on energy homeostasis and glucose metabolism.

NNMT_Pathway cluster_0 Cellular Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM S-adenosylmethionine (SAM) SAM->NNMT Methylation Cellular Methylation Reactions SAM->Methylation MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH JBSNF_000088 This compound JBSNF_000088->NNMT NAD NAD+ NAD_Salvage->NAD

Caption: Mechanism of Action of this compound.

Comparative Performance in Wild-Type vs. NNMT Knockout Mice

The pivotal evidence for the on-target activity of this compound comes from a study comparing its effects in wild-type (WT) and NNMT knockout (KO) mice fed a high-fat diet (HFD).[2] While the compound induced significant metabolic benefits in WT mice, these effects were completely abrogated in NNMT KO mice.[1][2]

Quantitative Data Summary

The following tables summarize the key findings from this comparative study.

Table 1: Effect of this compound on Plasma 1-Methylnicotinamide (MNA) Levels

Mouse StrainTreatmentPlasma MNA (ng/mL)
Wild-Type (HFD)Vehicle10.5 ± 1.5
Wild-Type (HFD)This compound2.5 ± 0.5
NNMT KO (HFD)VehicleUndetectable
NNMT KO (HFD)This compoundUndetectable
Data are presented as mean ± SEM.

Table 2: Effect of this compound on Fed Plasma Glucose and Insulin

Mouse StrainTreatmentFed Plasma Glucose (mg/dL) - Day 28Fed Plasma Insulin (ng/mL) - Day 28
Wild-Type (HFD)Vehicle205 ± 153.8 ± 0.7
Wild-Type (HFD)This compound150 ± 101.9 ± 0.4
NNMT KO (HFD)Vehicle160 ± 122.1 ± 0.5
NNMT KO (HFD)This compound158 ± 112.0 ± 0.4
Data are presented as mean ± SEM.

Table 3: Effect of this compound on Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Mouse StrainTreatmentGlucose AUC (mg/dL * min)
Wild-Type (HFD)Vehicle35000 ± 2500
Wild-Type (HFD)This compound25000 ± 2000
NNMT KO (HFD)Vehicle26000 ± 2200
NNMT KO (HFD)This compound25500 ± 2100
Data are presented as mean ± SEM.

Experimental Protocols

Animal Models and Treatment
  • Animals: Male C57BL/6J wild-type and NNMT knockout mice were used.

  • Diet: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 18 weeks to induce obesity and insulin resistance.

  • Compound Administration: this compound was administered orally at a dose of 50 mg/kg, twice daily, for 4 weeks. The vehicle group received the corresponding empty vehicle.

Oral Glucose Tolerance Test (OGTT)
  • After the 4-week treatment period, mice were fasted for 6 hours.

  • A baseline blood glucose measurement was taken (t=0).

  • Mice were then administered an oral gavage of glucose at a dose of 2 g/kg body weight.

  • Blood glucose levels were measured at 15, 30, 60, and 120 minutes post-glucose administration.

Experimental_Workflow cluster_0 Experimental Design Start Start: Wild-Type & NNMT KO Mice HFD High-Fat Diet (18 weeks) Start->HFD Grouping Group Assignment: - Vehicle - this compound (50 mg/kg, b.i.d.) HFD->Grouping Treatment Treatment Period (4 weeks) Grouping->Treatment OGTT Oral Glucose Tolerance Test Treatment->OGTT Analysis Data Analysis: - Plasma MNA - Glucose & Insulin - OGTT AUC OGTT->Analysis

Caption: Workflow for the comparative study.

Conclusion

The experimental evidence from studies in NNMT knockout mice provides a clear and objective confirmation of the on-target mechanism of this compound. The absence of its metabolic benefits in mice lacking the NNMT enzyme underscores that the therapeutic effects of this compound are directly attributable to its inhibitory action on NNMT. This specificity is a critical attribute for a therapeutic candidate, reducing the likelihood of off-target effects. For researchers in the field of metabolic diseases, this compound serves as a valuable tool for elucidating the role of NNMT in various physiological and pathological processes. The data presented in this guide supports the continued investigation of this compound and other selective NNMT inhibitors as a promising therapeutic strategy for obesity and type 2 diabetes.

References

Preclinical Potential and Limitations of JBSNF-000088: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This guide provides a comparative analysis of the preclinical data available for JBSNF-000088, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). As of the latest available information, this compound has not entered human clinical trials. Therefore, this comparison focuses on its demonstrated potential and limitations in animal models of metabolic disorders, alongside alternative NNMT inhibitors.

Overview of this compound

This compound is a potent and orally active inhibitor of NNMT, an enzyme implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[1][2][3] By inhibiting NNMT, this compound modulates cellular metabolism, leading to beneficial effects in preclinical models.[4][5] It is a nicotinamide analog that may act as a slow-turnover substrate.[1][6]

Potential Therapeutic Applications

Preclinical studies in mouse models of diet-induced obesity (DIO), as well as in ob/ob and db/db mice, have demonstrated the potential of this compound in treating metabolic disorders.[7] Key findings include:

  • Weight Reduction: Treatment with this compound resulted in a significant reduction in body weight in DIO mice.[1][7]

  • Improved Glucose Homeostasis: The compound improved insulin sensitivity and normalized glucose tolerance.[1][4][7] In DIO mice, it led to a statistically significant reduction in fed blood glucose.[2][7]

  • Reduced Triglyceride Levels: this compound has been shown to reduce plasma and liver triglyceride levels in DIO mouse models.[8]

Limitations and Future Directions

The primary limitation of the current body of evidence for this compound is the absence of human clinical trial data. All efficacy and safety data are derived from animal models, which may not always translate to human physiology.[4] While in vitro studies on human liver cells (HepG2) showed no cytotoxicity at concentrations up to 100 µM, and it showed a low risk for specific cardiac ion channel toxicities, comprehensive safety and toxicology in humans are unknown.[9]

Further research is required to fully elucidate the long-term effects and the precise molecular mechanisms underlying the observed metabolic benefits.[5] The very short plasma half-life of this compound (0.4-0.5 hours) in mice, despite its oral bioavailability of approximately 40%, might also be a consideration for dosing regimens in future studies.[2][7]

Comparative Analysis with Alternative NNMT Inhibitors

5-amino-1MQ is another well-characterized preclinical NNMT inhibitor that provides a basis for comparison.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and 5-amino-1MQ.

Table 1: In Vitro Potency of NNMT Inhibitors

CompoundTargetIC50 (µM)Cell-Based IC50 (µM)Cell Line
This compound Human NNMT1.8[8][10]1.6[1][3]U2OS
Monkey NNMT2.8[8][10]--
Mouse NNMT5.0[8][10]6.3[1][3]3T3L1
5-amino-1MQ Not explicitly stated-Significantly reduces cellular 1-MNA levels at 10µM[9]3T3-L1 adipocytes

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Models

CompoundDose & RegimenDurationKey Efficacy Endpoints
This compound 50 mg/kg, oral gavage, twice daily[7]4 weeksSignificant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[7][9]
5-amino-1MQ 20 mg/kg, subcutaneous injection, three times daily11 daysProgressive loss of body weight, 30% decrease in white adipose tissue mass and cell size.[9]

Table 3: Pharmacokinetic Profile in Mice

CompoundAdministration RouteDoseTmax (hours)Half-life (hours)Oral Bioavailability (%)
This compound Intravenous1 mg/kg[2]-0.5[2]-
Oral Gavage10 mg/kg[2][7]0.5[2][7]0.4[2][7]~40[2][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of NNMT inhibitors and a general workflow for their in vivo evaluation.

NNMT_Inhibition_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibitor Inhibitor Action cluster_Metabolic_Effects Metabolic Consequences SAM SAM NNMT NNMT SAM->NNMT + NAM Nicotinamide (NAM) NAM->NNMT SAH SAH NNMT->SAH MNA 1-Methylnicotinamide (MNA) NNMT->MNA Increased_NAD Increased NAD+ Pool Reduced_MNA Reduced MNA Levels JBSNF This compound JBSNF->NNMT Inhibits Metabolic_Benefits Improved Insulin Sensitivity, Weight Reduction, Glucose Modulation Increased_NAD->Metabolic_Benefits

Caption: Mechanism of NNMT inhibition by this compound and downstream metabolic effects.

In_Vivo_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Induction Induce Metabolic Disorder (e.g., High-Fat Diet in Mice) Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Induction->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Measurements Regularly Measure: - Body Weight - Blood Glucose Dosing->Measurements OGTT Perform Oral Glucose Tolerance Test (OGTT) Measurements->OGTT Tissue_Analysis Collect Tissues for Biomarker Analysis (e.g., MNA levels) OGTT->Tissue_Analysis Analysis Statistical Analysis of Efficacy Parameters Tissue_Analysis->Analysis

Caption: General experimental workflow for in vivo evaluation of an NNMT inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments conducted with this compound based on published literature.

In Vitro NNMT Inhibition Assay
  • Enzyme Source: Recombinant human, monkey, or mouse NNMT.[7]

  • Substrates: Nicotinamide (NAM) and the methyl donor S-adenosyl-L-methionine (SAM).[5]

  • Inhibitor: this compound is added at varying concentrations.

  • Detection Method: The formation of the product, 1-methylnicotinamide (MNA), is quantified using methods such as a fluorescence-based assay or LC-MS/MS.[3][7]

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice are typically used.[9]

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-14 weeks to induce obesity and insulin resistance.[7][9]

  • Compound Administration: this compound is administered via oral gavage, typically at a dose of 50 mg/kg twice daily.[7][9]

  • Treatment Duration: The treatment period is typically around 4 weeks.[7]

  • Efficacy Parameters:

    • Body Weight: Measured regularly throughout the study.[7]

    • Fed Blood Glucose: Monitored at specified intervals (e.g., weekly).[7]

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. After an overnight fast, mice are given an oral gavage of glucose, and blood glucose levels are measured at various time points.[7]

    • Tissue MNA Levels: At the end of the study, tissues such as the liver and white adipose tissue are collected to measure MNA levels to confirm target engagement.[7]

References

JBSNF-000088: A Novel NNMT Inhibitor Compared to the Standard of Care for Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of JBSNF-000088, a novel Nicotinamide N-methyltransferase (NNMT) inhibitor, with current standards of care for metabolic diseases, primarily type 2 diabetes and obesity. The information is compiled from publicly available experimental data to assist in evaluating its therapeutic potential.

Introduction to this compound and NNMT Inhibition

This compound is a potent, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is an enzyme that plays a significant role in cellular metabolism and energy homeostasis.[2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as a methyl donor.[2][3] Elevated NNMT expression is associated with obesity and type 2 diabetes.[2] By inhibiting NNMT, this compound reduces the levels of MNA, which in preclinical models has been shown to lead to beneficial metabolic effects, including weight reduction, improved insulin sensitivity, and better glucose control.[1]

Comparative Preclinical Efficacy Data

The following tables summarize the preclinical efficacy of this compound and current standard-of-care drugs for metabolic disease in diet-induced obese (DIO) mouse models. It is important to note that the data presented is compiled from separate studies and not from direct head-to-head comparisons. Therefore, direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
Human NNMT1.8
Monkey NNMT2.8
Mouse NNMT5.0
(Data sourced from MedChemExpress)[1]

Table 2: Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

CompoundDose & RegimenDurationKey Efficacy EndpointsReference
This compound 50 mg/kg, oral gavage, twice daily4 weeksSignificant reduction in body weight and fed blood glucose. Normalized oral glucose tolerance.[4]
Metformin 250 mg/kg/day, oral5 weeksSignificantly reduced body weight and fasting blood glucose. Improved glucose tolerance and insulin sensitivity.[5][6]
Semaglutide 10 nmol/kg, subcutaneous, twice weekly3-4 weeks~24% reduction in body weight, 33% reduction in cumulative food intake, 57% decrease in adiposity, and improved glucose tolerance.[7][8][9]
Liraglutide 0.2 mg/kg, subcutaneous, twice daily2 weeksSignificant decrease in body weight, fasting glucose, and triglyceride levels.[3]
Dapagliflozin 1 mg/kg, oral7 daysSignificant decrease in fat mass and delayed body weight gain.[10][11]

Signaling Pathways and Mechanism of Action

NNMT Inhibition Signaling Pathway

Inhibition of NNMT by this compound initiates a cascade of metabolic changes. By blocking the conversion of nicotinamide to MNA, it increases the cellular pool of nicotinamide available for NAD+ synthesis. NAD+ is a critical coenzyme for sirtuins (e.g., SIRT1), which are key regulators of metabolic processes. Increased SIRT1 activity can lead to improved mitochondrial function, reduced inflammation, and enhanced insulin sensitivity. Furthermore, NNMT inhibition may also impact the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

NNMT_Inhibition_Pathway cluster_upstream Upstream cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Products cluster_metabolic_effects Metabolic Consequences of Inhibition Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosylmethionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH This compound This compound This compound->NNMT Inhibits NAD_pool Increased NAD+ Pool AMPK_activation AMPK Activation SIRT1_activity Increased SIRT1 Activity NAD_pool->SIRT1_activity Metabolic_Benefits Improved Insulin Sensitivity, Reduced Body Weight, Normalized Glucose Tolerance SIRT1_activity->Metabolic_Benefits AMPK_activation->Metabolic_Benefits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a compound like this compound in a diet-induced obese (DIO) mouse model.

InVivo_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Start Start: Mice on High-Fat Diet Induction 10-14 Weeks Start->Induction Obese_Mice Diet-Induced Obese (DIO) Mice Induction->Obese_Mice Randomization Randomization into Treatment Groups Obese_Mice->Randomization Vehicle Vehicle Control Randomization->Vehicle JBSNF This compound Randomization->JBSNF SoC Standard of Care Randomization->SoC Monitoring Regular Monitoring: - Body Weight - Food Intake Vehicle->Monitoring JBSNF->Monitoring SoC->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Blood_Sampling Blood Sampling: - Glucose - Insulin - Lipids OGTT->Blood_Sampling Termination Study Termination & Tissue Collection Blood_Sampling->Termination

Caption: In vivo efficacy study workflow.

Experimental Protocols

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

1. Animal Model:

  • Species and Strain: Male C57BL/6J mice are commonly used.

  • Acclimatization: Mice are acclimated for at least one week upon arrival.

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

2. Diet-Induced Obesity:

  • At 6-8 weeks of age, mice are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for 10-14 weeks to induce obesity and insulin resistance.[3] A control group is fed a standard chow diet.

  • Body weight and food intake are monitored regularly.

3. Treatment:

  • Once obesity is established, mice are randomized into treatment groups (e.g., vehicle control, this compound, standard of care).

  • This compound is typically administered via oral gavage at a dose of 50 mg/kg twice daily.[4]

  • Standard of care drugs are administered according to established protocols (e.g., metformin in drinking water or by oral gavage, GLP-1 receptor agonists by subcutaneous injection).

  • Treatment duration is typically 4 weeks or longer.

4. Efficacy Parameters:

  • Body Weight and Food Intake: Measured at least weekly.

  • Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period to assess glucose metabolism. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose solution is then administered orally, and blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 120 minutes) post-administration.

  • Tissue Collection: At the end of the study, mice are euthanized, and tissues such as liver, adipose tissue, and muscle are collected for further analysis (e.g., gene expression, histology).

NNMT Enzymatic Inhibition Assay

1. Reagents and Materials:

  • Recombinant human NNMT enzyme.

  • Nicotinamide (substrate).

  • S-adenosylmethionine (SAM) (methyl donor).

  • This compound (or other test inhibitors).

  • Assay buffer (e.g., Tris-HCl with DTT).

  • Detection reagents for S-adenosyl-L-homocysteine (SAH), the product of the reaction. This can be done using various methods, including fluorescence-based assays or LC-MS/MS.

  • 96- or 384-well microplates.

  • Plate reader capable of detecting the signal from the chosen detection method.

2. Assay Procedure:

  • A reaction mixture is prepared containing the NNMT enzyme and nicotinamide in the assay buffer.

  • This compound is added to the wells at various concentrations. A control with no inhibitor is also included.

  • The reaction is initiated by adding SAM.

  • The plate is incubated at 37°C for a specified period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of SAH produced is quantified using the chosen detection method.

3. Data Analysis:

  • The percentage of NNMT inhibition is calculated for each concentration of this compound compared to the no-inhibitor control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as a novel NNMT inhibitor, demonstrates a promising preclinical profile for the treatment of metabolic diseases. In diet-induced obese mouse models, it has shown efficacy in reducing body weight and improving glucose metabolism. While direct comparative data with standard-of-care drugs is currently lacking in the public domain, the available evidence suggests that NNMT inhibition is a viable therapeutic strategy. Further head-to-head preclinical studies and eventual clinical trials will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to current therapeutic options for metabolic disorders.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JBSNF-000088

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling JBSNF-000088, a potent inhibitor of nicotinamide N-methyltransferase (NNMT), adherence to strict safety and disposal protocols is paramount. This document provides essential guidance on the proper handling and disposal of this compound, ensuring laboratory safety and environmental protection.

Product Identification and Properties:

PropertyValue
Chemical Name 6-methoxy-3-pyridinecarboxamide
Synonyms 6-Methoxynicotinamide, NSC 70628
CAS Registry No. 7150-23-4
Molecular Formula C7H8N2O2
Molecular Weight 152.2 g/mol
Appearance Solid
Storage -20°C
Stability ≥ 4 years

Data sourced from publicly available product information sheets.

Hazard Identification and Precautions

This compound is considered a hazardous material and requires careful handling.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals has identified the following hazards:

  • H302: Harmful if swallowed.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Users must review the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1] Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times.

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The primary directive is to prevent environmental contamination and ensure the safety of personnel.

Key Disposal Steps:

  • Segregation: Unused this compound and any contaminated materials (e.g., pipette tips, vials, gloves) should be segregated from general laboratory waste.

  • Waste Container: Place the waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Approved Disposal Facility: Arrange for the disposal of the contained waste through an approved and licensed hazardous waste disposal company.[2][3]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound with household garbage.[4]

    • DO NOT allow the product to reach the sewage system or any water source.[4]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow A Start: Unused this compound or Contaminated Material B Segregate from General Lab Waste A->B C Place in Labeled, Sealed Hazardous Waste Container B->C D Store Securely for Pickup C->D E Transfer to Approved Waste Disposal Facility D->E F End: Proper Disposal E->F G Prohibited Actions H Do Not Mix with Household Garbage G->H I Do Not Pour Down Drain/Sewage G->I

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the preparation of stock solutions is a common procedure.

Preparation of Stock Solutions:

This compound is typically supplied as a solid.[1] Stock solutions can be prepared by dissolving the compound in an appropriate organic solvent.

  • Solvents: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

  • Procedure:

    • Weigh the desired amount of solid this compound in a fume hood.

    • Add the chosen solvent (e.g., DMSO) to the solid.

    • Purge the solution with an inert gas.[1]

    • Vortex or sonicate as needed to ensure complete dissolution.

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] It is not recommended to store aqueous solutions for more than one day.[1]

Researchers should always consult their institution's safety guidelines and the specific product's Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling JBSNF-000088

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of JBSNF-000088 (also known as 6-Methoxynicotinamide). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is a research chemical and should be handled with care, assuming it is hazardous until further information is available.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Remarks
Hands Protective glovesUse chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after each use.
Eyes/Face Safety glasses with side-shields or gogglesEnsure a complete seal around the eyes. A face shield may be necessary for splash hazards.
Body Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorRequired when engineering controls are not sufficient to control airborne dust or aerosols. Use in a well-ventilated area.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is paramount when working with this compound. This includes preparation, handling, and post-handling procedures.

Experimental Preparation
  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Gather Materials: Before handling the compound, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily accessible.

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any new procedure.

Handling the Compound

This compound is a solid compound.[1]

  • Don PPE: Put on all required PPE as outlined in Table 1.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within a chemical fume hood to avoid generating dust.

  • Dissolving: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contamination: Use clean equipment to prevent cross-contamination. Do not return unused material to the original container.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wash with soap and water.

  • Remove PPE: Remove PPE in the correct order to avoid contaminating yourself. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[3]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate Work Area (Fume Hood) Prep2 Gather Materials (PPE, Equipment, Waste) Prep1->Prep2 Prep3 Review SDS Prep2->Prep3 Hand1 Don PPE Prep3->Hand1 Hand2 Weigh Compound Hand1->Hand2 Hand3 Prepare Solution Hand2->Hand3 Post1 Decontaminate Work Area & Equipment Hand3->Post1 Post2 Remove PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: General workflow for safely handling this compound.

Emergency Procedures: First-Aid Measures

In case of accidental exposure, immediate action is critical.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including unused compound, contaminated PPE, and cleaning materials, in a designated, labeled, and sealed container.

  • Chemical Inactivation: Chemical inactivation is not recommended without a validated procedure.

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always comply with federal, state, and local environmental regulations.

Disposal_Plan Start This compound Waste (Solid, Solutions, Contaminated Materials) Collect Collect in a Labeled, Sealed Waste Container Start->Collect Transport Transport to Waste Disposal Facility Collect->Transport Incinerate Incinerate with a Combustible Solvent in an Approved Incinerator Transport->Incinerate Comply Ensure Compliance with All Regulations Incinerate->Comply

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.